Luminespib
Description
This compound is a derivative of 4,5-diarylisoxazole and a third-generation heat shock protein 90 (Hsp90) inhibitor with potential antineoplastic activity. This compound has been shown to bind with high affinity to and inhibit Hsp90, resulting in the proteasomal degradation of oncogenic client proteins; the inhibition of cell proliferation; and the elevation of heat shock protein 72 (Hsp72) in a wide range of human tumor cell lines. Hsp90, a 90 kDa molecular chaperone, plays a key role in the conformational maturation, stability and function of other substrate or "client" proteins within the cell, many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, transcription factors and hormone receptors. Hsp72 exhibits anti-apoptotic functions; its up-regulation may be used as a surrogate marker for Hsp90 inhibition.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 13 investigational indications.
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZATDQFDPQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336117 | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747412-49-3 | |
| Record name | AUY 922 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luminespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMINESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Luminespib: A Technical Guide to its Mechanism of Action as a Potent HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminespib (NVP-AUY922) is a third-generation, non-ansamycin, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a molecular chaperone, HSP90 is critical for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3][4] this compound exhibits potent antitumor activity by binding with high affinity to the N-terminal ATP-binding pocket of HSP90, thereby inducing the proteasomal degradation of key oncoproteins.[5][6] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: HSP90 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of HSP90.[7] HSP90 is an ATP-dependent chaperone that facilitates the proper folding and stabilization of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[3][6] Cancer cells exhibit a particular dependence on HSP90 to maintain the function of mutated and overexpressed oncoproteins, making it a compelling target for cancer therapy.[4]
This compound, a resorcinylic isoxazole amide, binds to the N-terminal domain (NTD) of HSP90, competitively inhibiting the binding of ATP.[1][5][8] This inhibition locks the chaperone in an open conformation, preventing the conformational changes necessary for client protein maturation.[8] The HSP90-client protein complex is subsequently recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[3][5]
A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 72 (HSP72), which serves as a key pharmacodynamic biomarker for target engagement.[2][3]
Quantitative Data: Binding Affinity and Potency
This compound demonstrates high-affinity binding and potent inhibition of HSP90 isoforms, with weaker activity against related chaperones like GRP94 and TRAP-1. This selectivity contributes to its favorable therapeutic window.
| Target | Parameter | Value (nM) | Reference(s) |
| HSP90α | IC50 | 7.8 - 13 | [7][9] |
| Ki | 9.0 ± 5.0 | [2][7] | |
| HSP90β | IC50 | 21 | [7][9] |
| Ki | 8.2 ± 0.7 | [2][7] | |
| GRP94 | IC50 | 535 ± 51 | [7][9] |
| Ki | 108 | [2][7] | |
| TRAP-1 | IC50 | 85 ± 8 | [7][9] |
| Ki | 53 | [2][7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
In cellular assays, this compound effectively inhibits the proliferation of various human cancer cell lines with an average GI50 (half-maximal growth inhibition) of 9 nM, with specific IC50 values typically ranging from 2 to 40 nM.[9]
Downstream Signaling Consequences
By promoting the degradation of HSP90 client proteins, this compound simultaneously disrupts multiple oncogenic signaling pathways crucial for tumor growth, survival, and angiogenesis.[10]
Key Client Proteins and Affected Pathways:
-
Receptor Tyrosine Kinases: HER2 (ERBB2), EGFR, IGF-1Rβ. Their degradation inhibits downstream pathways like PI3K/AKT and MAPK/ERK.[9][10]
-
Kinases: RAF-1, CDK4, AKT. Destabilization of these kinases halts cell cycle progression and pro-survival signaling.[5][6]
-
Transcription Factors: HIF-1α, STAT3. Degradation of these factors can reduce angiogenesis and tumor cell survival.[2][10]
-
Mutant Proteins: Mutant EGFR, ALK fusion proteins. This compound has shown clinical activity in non-small-cell lung cancers (NSCLC) harboring these mutations.[5][11]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays.
HSP90 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of HSP90 and its inhibition by compounds like this compound.
-
Principle: A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.[6] The ADP produced from HSP90-mediated ATP hydrolysis is used by PK to convert phosphoenolpyruvate to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically by the change in absorbance at 340 nm.
-
Protocol Outline:
-
Recombinant human HSP90α or HSP90β is incubated in assay buffer.
-
A master mix containing ATP, phosphoenolpyruvate, NADH, PK, and LDH is added.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction wells.
-
The reaction is initiated and the rate of NADH depletion is measured kinetically at 340 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
Western Blot Analysis for Client Protein Degradation and HSP70 Induction
This is the definitive cellular assay to confirm the mechanism of action.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the quantification of changes in protein levels following drug treatment.
-
Protocol Outline:
-
Cell Treatment: Cancer cell lines (e.g., BT-474, NCI-N87) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for client proteins (e.g., HER2, AKT, RAF-1), the pharmacodynamic marker HSP70, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[6][8]
-
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the effect of this compound on the metabolic activity and viability of cancer cells.
-
Principle: The MTT (or similar tetrazolium salt) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Cells are treated with a serial dilution of this compound for a set period (e.g., 72 hours).[13]
-
The MTT reagent is added to each well and incubated (e.g., for 4 hours) to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader (e.g., at 570 nm).
-
Data is normalized to vehicle-treated controls, and GI50/IC50 values are calculated.[9][13]
-
Conclusion
This compound is a highly potent HSP90 inhibitor that functions by competitively binding to the N-terminal ATP pocket, preventing the chaperone-mediated stabilization of numerous oncogenic client proteins. This leads to their ubiquitination and proteasomal degradation, resulting in the simultaneous blockade of multiple signaling pathways essential for cancer cell proliferation and survival. Its mechanism is confirmed through biochemical assays demonstrating ATPase inhibition and cellular assays showing client protein degradation, HSP70 induction, and potent antiproliferative activity. These characteristics underscore its continued investigation and development as a targeted anticancer agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 3. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Luminespib: A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminespib (NVP-AUY922) is a potent, second-generation, synthetic, resorcinol-based, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] A member of the 4,5-diarylisoxazole class of compounds, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models and has undergone evaluation in numerous clinical trials. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effects by targeting Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a multitude of client proteins. Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases, transcription factors, and cell cycle regulators. In cancer cells, which are often in a state of heightened cellular stress, there is an increased reliance on HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins.
The primary mechanism of action of this compound involves its high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[2] This competitive inhibition of ATP binding locks the HSP90 chaperone in an inactive conformation, preventing the conformational changes required for its function. The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] This depletion of oncoproteins disrupts multiple signaling pathways essential for tumor cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis.[4] A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of heat shock proteins, particularly HSP72, which can serve as a biomarker of target engagement.
Chemical Structure and Properties
-
Chemical Name: 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
-
Molecular Formula: C₂₆H₃₁N₃O₅
-
Molecular Weight: 465.54 g/mol
-
Appearance: Colorless solid
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and clinical activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Kᵢ |
| HSP90α | 7.8 ± 1.8 nM[5] | 9.0 ± 5.0 nM[5] |
| HSP90β | 21 ± 16 nM[5] | 8.2 ± 0.7 nM[5] |
| GRP94 | 535 ± 51 nM[5] | 108 nM[5] |
| TRAP-1 | 85 ± 8 nM[5] | 53 nM[5] |
Table 2: Clinical Trial Data for this compound in Non-Small-Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions
| Parameter | Value |
| Objective Response Rate (ORR) | 17%[6][7] |
| Median Progression-Free Survival (PFS) | 2.9 months (95% CI 1.4-5.6)[6][7] |
| Median Overall Survival (OS) | 13 months (95% CI 4.9-19.5)[6][7] |
| Patients with Partial Response (PR) or Stable Disease (SD) ≥3 months | 38%[6][7] |
Signaling Pathways and Experimental Workflows
The HSP90 Chaperone Cycle and its Inhibition by this compound
Caption: The HSP90 chaperone cycle and its inhibition by this compound.
This compound-Mediated Disruption of the PI3K/AKT Signaling Pathway
Caption: this compound disrupts the PI3K/AKT pathway by promoting AKT degradation.
Experimental Workflow for Assessing this compound Activitydot
References
- 1. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
Luminespib: A Technical Guide to its Discovery, Synthesis, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminespib (NVP-AUY922) is a potent, third-generation, synthetic, resorcinol-based isoxazole amide inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Discovered through a collaborative effort between The Institute of Cancer Research and Vernalis, and subsequently licensed to Novartis, this compound has demonstrated significant preclinical activity against a broad range of tumor types.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and cancer research.
Discovery and Development
This compound emerged from a structure-based drug design program aimed at identifying novel, potent, and selective inhibitors of Hsp90, a chaperone protein crucial for the stability and function of numerous oncoproteins.[1] The collaboration between The Institute of Cancer Research and Vernalis led to the identification of the isoxazole amide scaffold as a promising chemical starting point.[1] Subsequent optimization of this scaffold resulted in the discovery of this compound (NVP-AUY922), a compound with high binding affinity to the N-terminal ATP-binding pocket of Hsp90.[3] Novartis then advanced the compound into clinical development, where it underwent Phase I and II clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach for synthesizing 4,5-diarylisoxazole-3-carboxamides involves a multi-step process. The core isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction. The synthesis of this compound, 5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide, would logically proceed through the formation of the substituted isoxazole carboxylic acid, followed by an amide coupling reaction.
A plausible synthetic route would involve:
-
Synthesis of the isoxazole core: This is likely achieved through the reaction of a substituted benzaldehyde with a hydroxylamine to form an oxime, which then undergoes cyclization with a suitable three-carbon building block to form the 4,5-disubstituted isoxazole ring.
-
Functionalization of the phenyl rings: The synthesis would require the appropriate functionalization of the two phenyl rings at the 4 and 5 positions of the isoxazole. This includes the introduction of the dihydroxy-isopropyl group on one phenyl ring and the morpholinomethyl group on the other.
-
Amide bond formation: The final step would involve the coupling of the isoxazole-3-carboxylic acid with ethylamine to form the corresponding carboxamide. This is a standard reaction in medicinal chemistry, often facilitated by coupling reagents such as EDC and DMAP.
Mechanism of Action
This compound exerts its anticancer effects by potently and selectively inhibiting the ATPase activity of Hsp90.[5] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key drivers of oncogenesis.[1][6] By binding to the N-terminal ATP pocket of Hsp90, this compound locks the chaperone in an inactive conformation, preventing the binding of ATP and the subsequent chaperone cycle.[3] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[6]
The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and angiogenesis.[2][7]
Key Signaling Pathways Affected by this compound:
-
PI3K/Akt/mTOR Pathway: Key components like Akt are Hsp90 client proteins. Their degradation inhibits cell survival and proliferation signals.[8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Raf kinases are dependent on Hsp90 for their stability. Inhibition leads to the downregulation of this pro-proliferative pathway.[8]
-
JAK/STAT Pathway: Several components of this pathway, crucial for cytokine signaling and cell growth, are Hsp90 clients.[8]
-
Receptor Tyrosine Kinases (RTKs): Important RTKs such as HER2, EGFR, and c-MET are client proteins of Hsp90. Their degradation is a key mechanism of action for this compound in relevant cancers.[3]
Hsp90 Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Hsp90α | Cell-free | 13 | [5] |
| Hsp90β | Cell-free | 21 | [5] |
| GRP94 | Cell-free | >1000 | [5] |
| TRAP-1 | Cell-free | >1000 | [5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| BT-474 | Breast Cancer | 3 | [5] |
| SKBr3 | Breast Cancer | 4 | [5] |
| NCI-N87 | Gastric Cancer | 2-40 | [5] |
| A549 | Lung Cancer | 9 | [5] |
| HCT116 | Colon Cancer | 7 | [5] |
| U87MG | Glioblastoma | 10 | [5] |
| PC-3 | Prostate Cancer | 12 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Hsp90 Client Proteins
Objective: To assess the effect of this compound on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, EGFR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Preclinical Development Workflow
The preclinical development of an Hsp90 inhibitor like this compound follows a structured workflow to evaluate its potential as a therapeutic agent before entering clinical trials.
Preclinical Development Workflow.
Conclusion
This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action and significant preclinical anti-tumor activity. Its ability to simultaneously target multiple oncogenic pathways by promoting the degradation of a wide range of Hsp90 client proteins makes it an attractive therapeutic candidate. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and preclinical development of this compound, serving as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. insights.omicsx.com [insights.omicsx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. HRP20120535T1 - 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide mesylate, hydrates and polymorphs thereof, and formulations comprising these forms - Google Patents [patents.google.com]
- 7. Global Cyclin-Dependent Kinase Inhibitor Drug Pipeline [globenewswire.com]
- 8. process.st [process.st]
The HSP90 Inhibitor Luminespib: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminespib (NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key components of oncogenic signaling pathways.[3][4] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone function, leading to the proteasomal degradation of client proteins.[3] This disruption of protein homeostasis results in the simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, making this compound a compelling agent in oncology research.[4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ATP binding to HSP90, which is essential for its chaperone activity. This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as HSP70.[1]
Quantitative Data: Potency and Cellular Effects
This compound exhibits potent inhibitory activity against HSP90 isoforms and demonstrates broad anti-proliferative effects across a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against HSP90 Isoforms
| Isoform | IC50 (nM) |
| HSP90α | 13[1] |
| HSP90β | 21[1] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Cancer | 2-40[1] |
| BEAS-2B | Lung Bronchial Epithelial | 28.49[1] |
| A2780 | Ovarian Cancer | Not specified, but potent inhibition observed[5] |
| HCT116 | Colorectal Cancer | Not specified, but potent inhibition observed[5] |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~10[4] |
| Various Human Tumor Cell Lines | Various | 2.3-49.6[4] |
Key Cellular Pathways Affected by this compound
The degradation of HSP90 client proteins by this compound disrupts several critical signaling pathways implicated in cancer. The two most prominent pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway, including the upstream receptor tyrosine kinases (RTKs), PI3K itself, and the downstream kinase AKT, are HSP90 client proteins. This compound-induced degradation of these proteins leads to the inhibition of this pro-survival pathway.[6]
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, including RAF and MEK, are known HSP90 client proteins. This compound treatment leads to their degradation, thereby abrogating downstream signaling to ERK and inhibiting cell proliferation.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for HSP90 Client Protein Degradation
This protocol is used to quantify the degradation of specific HSP90 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., HER2, AKT, p-AKT, ERK, p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction
This protocol is used to determine if this compound disrupts the interaction between HSP90 and its client proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against HSP90 or the client protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described above)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein of interest. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human aneuploid cells depend on the RAF/MEK/ERK pathway for overcoming increased DNA damage. | Broad Institute [broadinstitute.org]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]
Luminespib preclinical research findings
An In-depth Technical Guide to the Preclinical Research Findings of Luminespib
This compound (also known as NVP-AUY922 or VER-52296) is a highly potent, third-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a resorcinol-based isoxazole amide, it exhibits significant anti-tumor activity across a wide range of preclinical cancer models.[1][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins, many of which are integral to oncogenic signaling pathways.[2][4] By binding with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, this compound prevents the chaperone from functioning, leading to the ubiquitin-proteasome-mediated degradation of these client proteins.[2] This disruption of key cancer-driving pathways results in cell cycle arrest, apoptosis, and inhibition of tumor growth, angiogenesis, and metastasis.[3][5]
Despite promising preclinical data, clinical development has been hampered by dose-limiting toxicities, particularly ocular toxicities, which has spurred research into novel drug delivery systems to improve its therapeutic index.[6][7] This guide provides a comprehensive overview of the core preclinical findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of HSP90. This action destabilizes the HSP90-client protein complexes, flagging the client proteins for degradation. Key oncoproteins dependent on HSP90 for their stability include receptor tyrosine kinases (e.g., HER2, EGFR, VEGFR), signaling intermediates (e.g., Akt, RAF-1), and transcription factors (e.g., mutated p53).[5][8] The depletion of these proteins simultaneously disrupts multiple signaling pathways crucial for tumor cell proliferation, survival, and adaptation. A hallmark of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic chaperone HSP70, which is often used as a biomarker for target engagement.[5][8]
Quantitative Data Presentation
In Vitro Potency: IC50 and GI50 Values
This compound demonstrates high potency across a wide variety of cancer cell lines. Its inhibitory concentration (IC50) for HSP90 isoforms and its growth inhibition (GI50) in cancer cells are typically in the low nanomolar range.
| Target/Cell Line | Assay Type | Value (nM) | Reference |
| HSP90α | Cell-free | 13 | [8] |
| HSP90β | Cell-free | 21 | [8] |
| HSP90α | Cell-free | 7.8 | [9] |
| HSP90β | Cell-free | 21 | [9] |
| Various Human Cancer Lines | Proliferation | 9 (average GI50) | [8] |
| Gastric Cancer Cell Lines | Proliferation | 2 - 40 | [8] |
| BEAS-2B (Normal Lung) | Proliferation | 28.49 | [8] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in xenograft models have consistently shown that this compound significantly inhibits tumor growth.
| Cancer Type | Model | Dosing | Outcome | Reference |
| Hepatocellular Carcinoma | Xenograft | Not specified | Inhibited tumor growth | [5] |
| Nasopharyngeal Carcinoma (Cisplatin-Resistant) | Xenograft | Intraperitoneal injection | Significantly reduced tumor growth | [10] |
| Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Xenograft | Intraperitoneal injection | Significantly reduced tumor growth | [10] |
| Pancreatic Cancer | Xenograft | Not specified | Reduced growth and angiogenesis | [9] |
| Various Cancers | Xenograft | Intraperitoneal injection | Active against tumor growth, angiogenesis, and metastasis | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe common protocols used in the evaluation of this compound.
In Vitro Assays
A typical workflow for assessing the in vitro activity of this compound involves treating cancer cell lines and evaluating the effects on proliferation, cell cycle, and protein expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heat-activated nanomedicine formulation improves the anticancer potential of the HSP90 inhibitor this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
In Vitro Potency of Luminespib (NVP-AUY922): A Technical Guide
Luminespib, also known as NVP-AUY922, is a potent, third-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a derivative of 4,5-diarylisoxazole, it binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, leading to the proteasomal degradation of oncogenic client proteins.[2][3][4] This guide provides a detailed overview of the in vitro potency of this compound, summarizing key quantitative data, experimental methodologies, and the core mechanism of action for researchers, scientists, and drug development professionals.
Biochemical Potency and Selectivity
This compound demonstrates high potency against HSP90 isoforms α and β, which are critical for the stability and function of numerous proteins involved in cancer cell signaling. Its selectivity is notable, with significantly weaker activity against other HSP90 family members like GRP94 and TRAP-1.[3][5]
Table 1: Biochemical Potency of this compound against HSP90 Family Proteins
| Target | Assay Type | Potency Metric | Value (nM) |
| HSP90α | Cell-free | IC50 | 7.8 - 13 |
| HSP90β | Cell-free | IC50 | 21 |
| HSP90α | Cell-free | Ki | 9.0 ± 5.0 |
| HSP90β | Cell-free | Ki | 8.2 ± 0.7 |
| HSP90 | - | Kd | 1.7 - 5.10 |
| GRP94 | Cell-free | IC50 | 535 ± 51 |
| TRAP-1 | Cell-free | IC50 | 85 ± 8 |
Data sourced from references[3][4][5][6][7][8][9]. IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kd (dissociation constant) values represent the concentration of this compound required to achieve 50% inhibition or binding.
Anti-Proliferative Activity in Cancer Cell Lines
The inhibitory action of this compound on HSP90 leads to broad anti-proliferative effects across a wide range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are typically in the low nanomolar range, highlighting its potent cytostatic and cytotoxic effects.[7][10]
Table 2: In Vitro Anti-Proliferative Activity of this compound (GI50/IC50 Values)
| Cell Line | Cancer Type | GI50 / IC50 (nM) |
| Various Human Cancer Lines | General | 9 (average GI50) |
| Gastric Cancer Lines | Gastric | 2 - 40 |
| Breast Cancer Lines | Breast | 3 - 126 |
| BEAS-2B | - | 28.49 |
| A549 | Non-Small Cell Lung | 60 |
| H1299 | Non-Small Cell Lung | 2850 |
| Pancreatic Cancer Lines | Pancreatic | 10 |
| TSC1/TSC2 Null Lines | - | 2 - 12 |
| Adult T-Cell Leukemia Lines | Leukemia | 12.5 - 25.0 |
Data sourced from references[1][4][5][6][10][11][12]. The potency can vary based on the specific cell line and its dependence on HSP90 client proteins.
Mechanism of Action: HSP90 Inhibition and Downstream Effects
This compound competitively binds to the ATP pocket of HSP90, inhibiting its chaperone function.[4] This prevents the proper folding and maturation of HSP90 "client" proteins, many of which are key drivers of oncogenesis. The unstable client proteins are subsequently targeted for ubiquitination and degradation by the proteasome.[3][5] This leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[3][7] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70.[5][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's in vitro potency.
HSP90 Binding Assay (Fluorescence Polarization)
This competitive binding assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the HSP90 protein.
-
Reagents: Purified recombinant human HSP90α protein, fluorescently labeled ATP-pocket ligand (e.g., a Bodipy-geldanamycin conjugate), assay buffer.
-
Procedure:
-
Add a fixed concentration of HSP90α and the fluorescent ligand to the wells of a microplate.
-
Add serial dilutions of this compound (typically dissolved in DMSO).[5]
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in polarization, indicating displacement of the fluorescent probe by this compound, is plotted against the compound concentration. IC50 values are calculated using a non-linear regression model.[13]
Cell Proliferation / Viability Assays (MTT, MTS, SRB)
These colorimetric assays measure the metabolic activity or total protein content of cell cultures to determine the effect of the compound on cell growth and viability.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-7,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.[5]
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (typically 72 hours).[6]
-
Assay-Specific Steps:
-
MTT/MTS Assay: Add the respective reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3] Incubate to allow viable cells to convert the tetrazolium salt into a colored formazan product. Solubilize the formazan crystals and measure the absorbance.[8]
-
SRB (Sulforhodamine B) Assay: Fix the cells with trichloroacetic acid. Stain total cellular protein with SRB dye. Wash away unbound dye and solubilize the protein-bound dye. Measure the absorbance.[6][9]
-
-
Data Analysis: Absorbance values are normalized to vehicle-treated controls. The GI50 or IC50 value is determined by plotting the percentage of cell growth inhibition against the log of this compound concentration.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins (e.g., HSP90 client proteins and HSP70) following treatment with this compound.
-
Protein Extraction: Treat cells with this compound for a desired time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands indicates the protein expression level.[10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 4. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound | VER-52296 | HSP90 inhibitor | antitumor | TargetMol [targetmol.com]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer | PLOS One [journals.plos.org]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Luminespib's Impact on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminespib (also known as NVP-AUY922 or VER-52296) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of numerous client proteins, many of which are integral to oncogenic signaling pathways.[3] By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the disruption of key cancer-promoting pathways, induction of cell cycle arrest, and apoptosis.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in various studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HSP90α | Cell-free assay | 7.8[1], 13[2] | [1][2] |
| HSP90β | Cell-free assay | 21[1][2] | [1][2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 10 | [4] |
| Gastric Cancer Cell Lines | Gastric Cancer | 2 - 40 | [2] |
| BEAS-2B | Normal Lung Epithelium | 28.49 | [6] |
| H1650 | Lung Adenocarcinoma | 1.472 | [7] |
| H2009 | Lung Adenocarcinoma | 2.595 | [7] |
| H1975 | Lung Adenocarcinoma | 2.595 | [7] |
| H1781 | Lung Adenocarcinoma | 23.787 | [7] |
| A549 | Lung Adenocarcinoma | 1740.91 | [7] |
| Calu-3 | Lung Adenocarcinoma | >1000 | [7] |
| NCI-SNU-16 | Gastric Carcinoma | 48314.2 | [6] |
| SNU-C1 | Colon Carcinoma | 24910.5 | [6] |
| NCI-H524 | Small Cell Lung Cancer | 24381.2 | [6] |
Table 2: Growth Inhibitory Concentration (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Various Human Cancer Cell Lines | Multiple | Average of 9 | [2] |
| Human Tumor Cell Lines | Multiple | 2.3 - 49.6 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on cancer cell lines.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the optical density at 565 nm using a microplate reader.[9]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the effects of this compound on Hsp90 client proteins and signaling pathways.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Hsp90, Hsp70, AKT, p-AKT, ERK, p-ERK, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates or larger culture dishes and treat with this compound at the desired concentrations and for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[5][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for other assays.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Apoptosis Induction by Luminespib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms and experimental methodologies related to the induction of apoptosis by Luminespib (NVP-AUY922), a potent inhibitor of Heat Shock Protein 90 (HSP90).
Core Mechanism of Action
This compound is a third-generation, non-ansamycin HSP90 inhibitor that binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90α and HSP90β.[1][2] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of a wide array of HSP90 "client" proteins.[3] Many of these client proteins are crucial for cancer cell survival and proliferation, including key components of signal transduction pathways that regulate cell cycle progression and apoptosis.[3] The degradation of these oncogenic proteins ultimately triggers the apoptotic cascade, leading to programmed cell death.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HSP90α | - | 7.8 | [4] |
| HSP90β | - | 21 | [4] |
| Various Human Tumor Cell Lines | Various | 2.3 - 49.6 | [2] |
| Gastric Cancer Cell Lines | Gastric Cancer | 2 - 40 | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 10 | [2] |
| BEAS-2B | Normal Lung Epithelium | 28.49 | [1] |
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the destabilization of key signaling proteins that are dependent on HSP90 for their proper folding and function. This disruption affects multiple pro-survival pathways and activates pro-apoptotic signals.
Inhibition of Pro-Survival Signaling
This compound's inhibition of HSP90 leads to the degradation of several key kinases involved in cell survival and proliferation signaling cascades, including:
-
AKT: A central node in the PI3K/AKT/mTOR pathway, promoting cell survival and inhibiting apoptosis.
-
ERK: A key component of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
-
HER2 (ErbB2): A receptor tyrosine kinase often overexpressed in breast and gastric cancers, driving cell proliferation.[5]
-
EGFR: Another receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[5]
-
c-MET: The receptor for hepatocyte growth factor, involved in cell migration, invasion, and survival.
The degradation of these proteins shuts down these critical survival signals, sensitizing the cancer cells to apoptosis.
Activation of Apoptotic Machinery
The depletion of pro-survival client proteins by this compound treatment shifts the cellular balance towards apoptosis. This is further potentiated by the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. While direct, comprehensive studies on this compound's effect on all Bcl-2 family members are still emerging, evidence suggests that the degradation of survival signals can lead to:
-
Upregulation of pro-apoptotic BH3-only proteins like Bim.[1]
-
Downregulation or inactivation of anti-apoptotic Bcl-2 family members such as Mcl-1.[6]
This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins leads to the activation of the effector caspases, caspase-3 and caspase-7. These caspases then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2 family proteins, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating this compound-induced apoptosis.
Caption: A typical experimental workflow for studying this compound.
This guide provides a comprehensive technical overview for researchers and professionals in drug development interested in the apoptotic effects of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this HSP90 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 3. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Luminespib for Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark across many of these disorders is the accumulation and aggregation of misfolded proteins. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, is a critical area of therapeutic investigation. Central to this machinery is Heat shock protein 90 (Hsp90), a highly conserved molecular chaperone.
Luminespib (also known as NVP-AUY922) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor.[1] While extensively investigated in oncology for its ability to promote the degradation of oncogenic client proteins, its mechanism of action holds significant promise for neurodegenerative disease research.[1][2] By inhibiting Hsp90, this compound can destabilize and promote the clearance of misfolded, aggregation-prone proteins that are hallmarks of neurodegeneration, such as tau and α-synuclein.[3][4]
This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols to facilitate its use as a research tool in the field of neurodegeneration.
Mechanism of Action
Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activation of a wide array of "client" proteins.[5] In many neurodegenerative diseases, pathological proteins like hyperphosphorylated tau, oligomeric α-synuclein, and mutant huntingtin are Hsp90 client proteins.[4] Hsp90 stabilizes these aberrant proteins, preventing their degradation and contributing to their toxic accumulation.[4]
This compound exerts its effect by binding with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90.[2] This competitive inhibition prevents the chaperone from completing its conformational cycle, which is necessary for client protein maturation. The Hsp90-client protein complex is destabilized, leading to the client protein being ubiquitinated and subsequently degraded by the proteasome.[2]
A key consequence of Hsp90 inhibition is the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other protective heat shock proteins, notably Hsp70.[2][6] Hsp70 has its own neuroprotective functions, including assisting in the refolding of damaged proteins and promoting the degradation of aggregates.[4]
Caption: Mechanism of Hsp90 inhibition by this compound leading to client protein degradation.
Quantitative Data
The majority of quantitative data for this compound comes from oncology research, which provides a strong foundation for its biochemical and cellular activity.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| Hsp90α | 7.8 | Fluorescence Polarisation (FP) competitive binding assay |
| Hsp90β | 21 | Fluorescence Polarisation (FP) competitive binding assay |
Data sourced from MedChemExpress.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | GI₅₀ (nM) | Effect |
| Various Human Tumor Lines | 2.3 - 49.6 | Inhibition of proliferation |
| NCI-N87 (Gastric Cancer) | 2 - 40 | Inhibition of proliferation |
| A549 (Lung Cancer) | 39 | Inhibition of proliferation |
| Various Cancer Lines (80 nM) | N/A | Depletion of client proteins (e.g., HER-2, Akt) |
| Various Cancer Lines (50-100 nM) | N/A | Upregulation of Hsp70 and Hsp40 |
Data compiled from MedChemExpress and other sources.
Table 3: Off-Target Selectivity Profile
| Off-Target | IC₅₀ (nM) | Selectivity vs. Hsp90α |
| GRP94 | 535 | ~68-fold |
| TRAP-1 | 85 | ~11-fold |
Data sourced from the Chemical Probes Portal. At a concentration of 10 µM, this compound shows little to no activity against a panel of 13 kinases and does not inhibit human Hsp72 ATPase activity.
Experimental Protocols
The following protocols are foundational for evaluating the efficacy of this compound in a neurodegenerative research context.
Hsp90 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of this compound to Hsp90 by competing with a fluorescently labeled ligand.[7]
Methodology:
-
Reagents: Recombinant human Hsp90α, fluorescently labeled probe (e.g., BODIPY-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40), this compound serial dilutions.
-
Procedure:
-
Add Hsp90α (e.g., final concentration of 30 nM) to the wells of a 384-well, low-volume, black plate.[7]
-
Add serially diluted this compound or control compound.
-
Add the fluorescent probe (e.g., final concentration of 4 nM).[8]
-
Incubate the plate in the dark at room temperature for 5 hours to reach equilibrium.[8]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for a Fluorescence Polarization (FP) Hsp90 inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of neuronal cell lines, serving as an indicator of cell viability or cytotoxicity.[9]
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% inhibition of growth).
Western Blot Analysis of Hsp90 Client Proteins
This technique is crucial for confirming the mechanism of action of this compound in cells by observing the degradation of Hsp90 client proteins and the induction of Hsp70.[12][13]
Methodology:
-
Cell Lysis: Treat neuronal cells with this compound for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-tau, total tau, α-synuclein, Akt, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative change in protein levels.
Caption: Standard workflow for Western Blot analysis of Hsp90 client proteins.
Application in Neurodegenerative Disease Models
The rationale for using this compound in neurodegeneration research is based on Hsp90's role in stabilizing key pathological proteins.[4]
-
Alzheimer's Disease (AD): Hsp90 is known to stabilize kinases that hyperphosphorylate the tau protein and can also interact with tau itself, preventing its degradation.[3][15] Inhibition of Hsp90 has been shown to reduce levels of phosphorylated tau in preclinical models.[15] While some studies show Hsp90 inhibitors can rescue Aβ-induced cognitive impairment, the direct effects on Aβ plaque load are less clear.[3]
-
Parkinson's Disease (PD): Aggregation of α-synuclein is a central event in PD. Hsp90 inhibitors can promote the clearance of α-synuclein oligomers and protect against α-synuclein-induced toxicity in cell models, largely through the induction of Hsp70.[16][17] Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in familial PD, is also an Hsp90 client protein.[18]
-
Tauopathies & Other Proteinopathies: The principle of targeting Hsp90 can be extended to other neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (mutant huntingtin) and amyotrophic lateral sclerosis (mutant SOD1, TDP-43).[4]
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective Hsp90 inhibitor that serves as a valuable tool for neurodegenerative disease research. Its ability to trigger the degradation of key pathological proteins and induce a protective heat shock response provides a strong rationale for its investigation in models of Alzheimer's, Parkinson's, and other proteinopathies. The protocols and data presented in this guide offer a technical foundation for scientists to explore the therapeutic potential of Hsp90 inhibition in neurodegeneration. Future research should focus on validating these effects in more complex models, including iPSC-derived neurons and in vivo animal models, to better understand the compound's blood-brain barrier permeability, target engagement in the CNS, and long-term efficacy and safety.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration [mdpi.com]
- 3. Targeting Hsp90 and its co-chaperones to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hsp90/Hsp70-based protein quality control for treatment of adult onset neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 and Its Co-Chaperones in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
- 16. Hsp90 as a Target for Neuroprotective Agents in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Heat Shock Protein 90 in Parkinson's Disease: Profile of a Serial Killer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Preparation of Luminespib Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminespib (NVP-AUY922) is a potent, third-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2] As such, this compound has significant potential in cancer research and drug development. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for both in vitro and in vivo applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₁N₃O₅ | [3] |
| Molecular Weight | 465.54 g/mol | [3] |
| Appearance | Colorless to light yellow/gray solid | [1][3] |
| Solubility | ||
| DMSO | 16.67 - 93 mg/mL | [3][4][5][6] |
| Ethanol | ~29-31 mg/mL (Sonication recommended) | [4][5] |
| Water | Insoluble or slightly soluble | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3][4] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 6 months | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO) for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 465.54 g/mol = 0.004655 g = 4.655 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM solution from 4.655 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[4][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[3][4]
Preparation of Working Solutions for In Vitro Assays
Due to the hydrophobic nature of this compound and its DMSO solvent, it is crucial to perform serial dilutions to prevent precipitation when preparing aqueous working solutions for cell culture. The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[7]
Protocol for Serial Dilution:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or Phosphate-Buffered Saline (PBS). For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium). Mix thoroughly by gentle pipetting.
-
Final Working Dilutions: Use the intermediate dilution to prepare the final working concentrations. For instance, to achieve a final concentration of 100 nM in a total volume of 1 mL, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used.
Figure 1. Workflow for this compound Stock and Working Solution Preparation.
Preparation of Formulation for In Vivo Use
This protocol describes a common formulation for the administration of this compound in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Concentrated Stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[8]
-
Sequential Addition of Solvents: Prepare the final formulation by adding the components sequentially. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][8]
-
To the appropriate volume of the this compound/DMSO stock, add PEG300 and mix thoroughly.
-
Next, add Tween 80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
-
-
Use Immediately: It is recommended to prepare this formulation fresh for each use. If storage is necessary, it should be for a very short duration at 4°C.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2] This leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[9][10]
The inhibition of Hsp90 by this compound leads to the simultaneous disruption of multiple critical oncogenic signaling pathways. One such key pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Several proteins within this pathway, including Akt and mTOR, are Hsp90 client proteins.[6][11] By destabilizing these clients, this compound effectively downregulates this pro-survival signaling cascade.
Figure 2. Mechanism of Action of this compound via Hsp90 Inhibition.
By following these detailed protocols and understanding the mechanism of action, researchers can effectively utilize this compound as a tool to investigate Hsp90-dependent signaling pathways and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Inhibition of HSP90 sensitizes a novel Raf/ERK dual inhibitor CY-9d in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Luminespib for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the effective concentration of Luminespib (also known as NVP-AUY922), a potent Hsp90 inhibitor, for use in cell culture experiments. This document includes a summary of its mechanism of action, recommended concentration ranges derived from published data, and a detailed protocol for establishing the optimal dose for your specific research needs.
Mechanism of Action
This compound is a third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth, survival, and proliferation.[2] By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound competitively inhibits its chaperone activity.[3] This leads to the proteasomal degradation of Hsp90 client proteins, including key oncogenic drivers, resulting in cell cycle arrest, and apoptosis.[1][2][4] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which can be used as a pharmacodynamic marker.[4][5]
Caption: Mechanism of action of this compound.
Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are common metrics used to quantify the potency of a compound. Below is a summary of reported IC50 and GI50 values for this compound in various cancer cell lines.
Table 1: Reported IC50 and GI50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration (nM) | Assay/Duration |
| Average of various lines | Various Cancers | GI50 | 9 | Not Specified |
| Gastric Cancer Lines | Gastric Cancer | IC50 | 2 - 40 | Not Specified |
| BEAS-2B | Normal Bronchial Epithelium | IC50 | 28.49 | Not Specified |
| Huh7 | Hepatocellular Carcinoma | IC50 | 9.2 (as µM) | MTS / 72h |
| Hep3B | Hepatocellular Carcinoma | IC50 | 16.2 (as µM) | MTS / 72h |
| PC-3M | Prostate Cancer | GI50 | 6 | SRB / 72h |
| SF-268 | Glioblastoma | GI50 | 6 | SRB / 72h |
| SK-MEL-28 | Melanoma | GI50 | 5 | SRB / 72h |
| U-87MG | Glioblastoma | GI50 | 8 | SRB / 72h |
| U-87MG | Glioblastoma | IC50 | 31 | SRB / 72h |
| A549 | Lung Cancer | IC50 | 60 | SRB / 72h |
| Pancreatic Cancer Lines | Pancreatic Cancer | IC50 | ~10 | Not Specified |
Data sourced from multiple studies.[1][2][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for initial dose-response studies in most cancer cell lines.[2][4][5] For some less sensitive lines, concentrations up to 1 µM may be necessary.[3][6]
Experimental Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound in a chosen cell line using a common colorimetric cell viability assay, such as MTT, MTS, or WST-8.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)[4]
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom cell culture plates
-
Selected cell line in logarithmic growth phase
-
Trypan blue solution and hemocytometer or automated cell counter
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, MTS, or WST-8)
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining IC50.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using a trypan blue exclusion assay.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 nM to 1000 nM. It is advisable to perform a broad-range screen first, followed by a narrower range for refinement.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.
-
It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Cell Viability Assay (Example using MTS):
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R, or Python) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and the experimental endpoint. By following the detailed protocol for determining the IC50 value, researchers can establish a reliable and effective working concentration for their studies. The provided data and workflow serve as a robust starting point for integrating this compound into various research applications in oncology and drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 3. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Luminespib Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of luminespib (NVP-AUY922) dosage and administration for in vivo mouse models, based on preclinical research. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacodynamics of this potent HSP90 inhibitor.
Introduction to this compound
This compound is a second-generation, highly potent, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide range of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound induces the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize quantitative data from various preclinical studies on the use of this compound in different mouse xenograft models.
Table 1: Efficacy of this compound in Various Mouse Xenograft Models
| Tumor Type | Mouse Strain | Cell Line | Dosage and Schedule | Administration Route | Key Findings |
| Pancreatic Cancer | Nude | L3.6pl | 50 mg/kg/week or 3 x 25 mg/kg/week | Intraperitoneal (i.p.) | Significant reduction in tumor growth and final tumor weight.[4] |
| Melanoma | Athymic NCr | WM266.4 | 50 mg/kg/day | Intraperitoneal (i.p.) or Intravenous (i.v.) | Significant tumor growth inhibition (46% reduction i.p., 55% reduction i.v. after 9 days).[4] |
| Melanoma | Athymic NCr | WM266.4 | 75 mg/kg/day (reduced to 50 mg/kg/day) | Intraperitoneal (i.p.) | Significant tumor growth inhibition; initial dose caused ~10% body weight loss.[4] |
| Breast Cancer | Athymic | BT474 | 50 mg/kg/day | Intraperitoneal (i.p.) | Tumor regression observed in 5 of 12 tumors.[5] |
| Prostate Cancer | Athymic | PC3LN3 | 50 mg/kg/day | Intraperitoneal (i.p.) | Reduced primary tumor growth and spontaneous metastasis.[5] |
| Ovarian Cancer | Athymic | A2780 | 50 mg/kg/day | Intraperitoneal (i.p.) or Intravenous (i.v.) | Statistically significant tumor growth inhibition. |
| Glioblastoma | Athymic | U87MG | 50 mg/kg/day | Intraperitoneal (i.p.) or Intravenous (i.v.) | Statistically significant tumor growth inhibition. |
| Hepatocellular Carcinoma | Nude | - | Not Specified | Not Specified | Significantly reduced tumor volume compared to vehicle. |
Table 2: Pharmacodynamic Effects of this compound in Mouse Xenograft Models
| Tumor Type | Cell Line | Dosage | Time Point | Biomarker Changes |
| Melanoma | WM266.4 | 50 mg/kg (5 daily doses) | 6-24 hours post-last dose | ERBB2 levels reduced to 7.3% of control; Phospho-AKT levels reduced to 13-51% of control; HSP72 expression increased to 247-281% of control.[4] |
| Breast Cancer | BT474 | 50 mg/kg/day | Not Specified | Complete loss of ERBB2 and substantial depletion of ERα; reductions in CDK4 and phospho-ERK1/2.[5] |
| Melanoma | WM266.4 | 75 mg/kg (reduced to 50 mg/kg) | Day 11 (24 hours post-last dose) | Depletion of ERBB2 and CDK4; induction of HSP72.[4] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound (NVP-AUY922) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween 20
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10 mM.[6]
-
For in vivo administration, dilute the this compound stock solution in a vehicle such as sterile saline containing a surfactant like Tween 20 to improve solubility and stability.[4]
-
A typical final formulation for intraperitoneal or intravenous injection consists of a dilution of the DMSO stock in sterile saline/Tween 20.[4] The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity to the animals.
-
Vortex the final solution thoroughly to ensure it is homogenous before administration.
-
Prepare the formulation fresh on the day of use.[2]
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic nude, NSG)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers
Protocol:
-
Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice to a final volume of 100-200 µL per mouse.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Administration of this compound
Materials:
-
Prepared this compound formulation
-
Syringes and needles appropriate for the administration route
-
Animal restraints
Protocol:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the prepared this compound formulation slowly.
-
-
Intravenous (i.v.) Injection:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraint device that exposes the tail.
-
Insert the needle into one of the lateral tail veins and inject the this compound formulation slowly.
-
Monitoring and Endpoint
Protocol:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7][8] A significant body weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue and other organs for pharmacodynamic (e.g., Western blotting for client protein levels) and toxicological analysis.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
HSP90 Client Protein Signaling Pathways Affected by this compound
Caption: Key HSP90 client protein signaling pathways.
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 5. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Luminespib for the Study of HSP90-Client Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved and essential molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[1] In cancerous cells, HSP90 is overexpressed and plays a critical role in stabilizing oncoproteins that drive tumor growth, proliferation, and survival.[2][3] This makes HSP90 a compelling target for cancer therapy. Its client proteins are key nodes in various signaling pathways, including kinases, transcription factors, and hormone receptors.[4][5]
Luminespib (also known as NVP-AUY922 or VER-52296) is a potent, third-generation, non-ansamycin small molecule inhibitor of HSP90.[2][4] It binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[6] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, effectively disrupting multiple oncogenic signaling pathways at once.[2][7] These application notes provide detailed protocols for using this compound as a chemical probe to investigate HSP90-client protein interactions and their downstream consequences.
Mechanism of Action
This compound competitively binds to the N-terminal ATP-binding site of both HSP90α and HSP90β isoforms.[8][9] This action locks the chaperone in a conformation that prevents the binding and hydrolysis of ATP, which is essential for the client protein activation cycle. Consequently, client proteins are unable to attain their mature, functional conformation. They become destabilized, are recognized by the cellular quality control machinery, and are targeted for degradation via the ubiquitin-proteasome pathway.[6] A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP70, which serves as a valuable pharmacodynamic biomarker for target engagement.[4][10]
Caption: this compound inhibits HSP90's ATPase activity, leading to client protein degradation.
Quantitative Data Summary
This compound exhibits high potency against HSP90 isoforms and demonstrates significant anti-proliferative activity across a range of cancer cell lines.
Table 1: Potency of this compound against HSP90 Isoforms
| HSP90 Isoform | Assay Type | IC50 (nM) |
|---|---|---|
| HSP90α | Cell-free assay | 7.8 - 13 |
| HSP90β | Cell-free assay | 21 |
| GRP94 | Cell-free assay | 535 |
| TRAP-1 | Cell-free assay | 85 |
Data sourced from references[8][9][11][12]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect Metric | Value (nM) |
|---|---|---|---|
| Various | Multiple Human Cancers | Average GI50 | 9 |
| Gastric | Gastric Cancer | IC50 Range | 2 - 40 |
| BEAS-2B | Normal Lung Epithelial | IC50 | 28.49 |
| Pancreatic | Pancreatic Cancer | IC50 | 10 |
Data sourced from references[9][12]
Table 3: Examples of HSP90 Client Protein Degradation by this compound
| Client Protein | Cellular Pathway | Cell Line / Model | Observed Effect |
|---|---|---|---|
| IGF-1Rβ | Growth Factor Signaling | Cancer Cells | Downregulation and destabilization |
| HER2 | Receptor Tyrosine Kinase (RTK) | A2780 | Degradation |
| c-Raf | MAPK/ERK Pathway | Multiple Myeloma | Degradation |
| Cyclin D1 | Cell Cycle Regulation | Multiple Myeloma | Degradation |
| STAT3 | JAK/STAT Signaling | CLL Cells | Reduction in signaling |
| Akt | PI3K/Akt Signaling | Glioma Cells | Depletion and suppression of downstream signaling |
Data sourced from references[6][9][12][13]
Experimental Protocols
Protocol 1: Western Blot Analysis for HSP90 Inhibition and Client Protein Degradation
This protocol verifies the biological activity of this compound in cells by monitoring the upregulation of the HSP70 biomarker and the degradation of a known HSP90 client protein (e.g., HER2, Akt, c-Raf).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
This compound (NVP-AUY922)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP70, anti-HSP90, anti-[Client Protein], anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study HSP90-Client Interaction
This protocol determines if this compound treatment disrupts the interaction between HSP90 and a specific client protein.
Caption: Workflow for assessing HSP90-client protein interaction disruption via Co-IP.
Materials:
-
Materials from Protocol 1
-
Non-denaturing Co-IP Lysis Buffer (e.g., 1% Triton X-100 in TBS with inhibitors)
-
Anti-HSP90 antibody for IP
-
Normal IgG from the same species as the IP antibody (isotype control)
-
Protein A/G magnetic beads or agarose resin
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) or DMSO for a shorter duration (e.g., 4-6 hours) to capture the dissociation event before significant degradation. Lyse cells in non-denaturing Co-IP buffer.
-
Pre-clearing: Add Protein A/G beads to the clarified cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding.
-
Immunoprecipitation:
-
Remove the beads and transfer the pre-cleared lysate to a new tube. Save a small aliquot as the "Input" control.
-
Add the anti-HSP90 antibody or an isotype control IgG to the lysates. Incubate for 4 hours to overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the "Input" and eluted IP samples by Western blotting as described in Protocol 1. Probe separate membranes for HSP90 (to confirm successful IP) and the client protein of interest. A reduced amount of the client protein in the this compound-treated HSP90 IP sample compared to the control indicates disruption of the interaction.
Protocol 3: Global Proteomic Analysis of this compound-Treated Cells
For a comprehensive, unbiased discovery of HSP90 clients, quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed. This protocol provides a high-level overview.
Procedure Outline:
-
SILAC Labeling: Culture one population of cells in "light" medium (standard arginine and lysine) and another in "heavy" medium (containing stable isotope-labeled arginine and lysine, e.g., ¹³C₆¹⁵N₄-Arg and ¹³C₆¹⁵N₂-Lys) for at least five cell doublings to ensure complete incorporation.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO (or vice-versa).
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" vs. "light" pairs. Proteins that show a significant decrease in the heavy/light ratio are potential HSP90 client proteins that are degraded upon this compound treatment.[14][15]
Investigating Downstream Signaling Pathways
HSP90 inhibition affects multiple signaling pathways simultaneously.[16] this compound can be used to probe the dependence of a specific pathway on HSP90. For example, the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, relies on HSP90 for the stability of key components like Akt.[3]
Caption: this compound inhibits HSP90, leading to the degradation of Akt and pathway blockade.
By treating cells with this compound and performing Western blot analysis for the phosphorylated (active) and total forms of proteins in a pathway (e.g., p-Akt, Akt, p-S6K, S6K), researchers can determine the extent to which the pathway's integrity depends on HSP90 chaperoning.
Conclusion
This compound is a powerful and specific chemical tool for investigating the complex biology of HSP90. Its high potency and well-characterized mechanism of action make it ideal for identifying and validating HSP90 client proteins, dissecting the chaperone's role in cellular signaling, and exploring the consequences of HSP90 inhibition in various disease models. The protocols outlined here provide a robust framework for researchers to leverage this compound in their studies of protein homeostasis and drug development.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | VER-52296 | HSP90 inhibitor | antitumor | TargetMol [targetmol.com]
- 12. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 13. Discovery of novel heat shock protein (Hsp90) inhibitors based on this compound with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validate User [aacrjournals.org]
Administration Routes for Luminespib in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the Heat Shock Protein 90 (HSP90) inhibitor, Luminespib (NVP-AUY922), in preclinical xenograft models. Detailed protocols, quantitative data summaries, and workflow diagrams are included to guide researchers in designing and executing in vivo studies.
Introduction to this compound and HSP90 Inhibition
This compound is a potent, second-generation, non-ansamycin inhibitor of HSP90.[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival.[4][5][6] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, making it a promising therapeutic agent in oncology research.[4] Preclinical evaluation in xenograft models is a critical step in the development of HSP90 inhibitors, and the choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound, ultimately influencing study outcomes.
Signaling Pathway of HSP90 Inhibition
The primary mechanism of action for this compound involves the inhibition of the ATPase activity of HSP90. This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins, which include key drivers of cancer progression such as HER2, EGFR, BRAF, and AKT. The degradation of these proteins results in the downregulation of their respective signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. A common biomarker for HSP90 inhibition is the upregulation of Heat Shock Protein 70 (HSP70).[7][8]
Administration Routes and Dosage Summary
The selection of an appropriate administration route is critical for achieving desired therapeutic concentrations of this compound in tumor tissue while minimizing systemic toxicity. The most commonly employed routes in xenograft studies are intravenous (i.v.) and intraperitoneal (i.p.) injection. Oral gavage has also been explored for other HSP90 inhibitors.
| Administration Route | Vehicle/Formulation | Dosage Range | Dosing Schedule | Mouse Model | Reference |
| Intraperitoneal (i.p.) | DMSO diluted in sterile saline/Tween 20 | 25-75 mg/kg | 3 times per week or daily | Pancreatic, Breast, Ovarian, Glioblastoma, Prostate, Melanoma Xenografts | [9] |
| Intraperitoneal (i.p.) | Not specified | 40 mg/kg | Single dose or two doses at 0 and 96 hours | UMSCC74B Xenografts | [10] |
| Intravenous (i.v.) | DMSO diluted in sterile saline/Tween 20 | 50 mg/kg | Daily | WM266.4 Melanoma Xenografts | [7][9] |
| Intravenous (i.v.) | Thermosensitive liposomes | 30 mg/kg | Not specified | Breast Cancer Xenografts | [11] |
| Oral Gavage (for other HSP90 inhibitors) | 0.1 N HCl in 0.5% methyl cellulose | 5-15 mg/kg | Not specified | Not specified | [12] |
| Intratumor (for 17-AAG) | Dimethyl sulfoxide | 50 mg/kg | Twice weekly for 8 doses | DU-145 Prostate Cancer Xenografts | [13] |
Experimental Protocols
General Xenograft Model Establishment
A generalized workflow for a xenograft study involving this compound is outlined below. Specific parameters such as cell numbers and tumor volume at the start of treatment should be optimized for each cell line and animal model.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is adapted from studies on various human tumor xenografts.[9][14]
Materials:
-
This compound (NVP-AUY922)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween 20
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Athymic nude mice with established tumors
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution in a vehicle of sterile saline containing a low concentration of Tween 20 (e.g., 5-10%) to the desired final concentration. The final DMSO concentration should be kept low (typically <10%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous. It is recommended to prepare the working solution fresh for each use.[14]
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution intraperitoneally.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of acute toxicity immediately following the injection and regularly thereafter.
-
Continue the dosing schedule as predetermined by the study design (e.g., daily, three times a week).
-
Protocol 2: Intravenous (i.v.) Administration of this compound
This protocol is based on pharmacokinetic and efficacy studies in melanoma xenografts.[9]
Materials:
-
This compound (NVP-AUY922)
-
DMSO
-
Sterile saline (0.9% NaCl) or other suitable vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device for tail vein injection
-
Athymic nude mice with established tumors
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound dosing solution as described in the intraperitoneal administration protocol, ensuring it is sterile and free of particulates.
-
-
Animal Handling and Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins, which facilitates easier injection.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions.
-
Follow the predetermined dosing schedule.
-
Pharmacokinetics and Biodistribution
Pharmacokinetic studies in mice bearing WM266.4 human melanoma xenografts have shown that this compound exhibits rapid clearance from plasma following both i.p. and i.v. administration.[9] However, it demonstrates enhanced tissue distribution, with significantly higher concentrations and lower clearance in tumors compared to plasma.[9] This preferential tumor retention is a key advantage of HSP90 inhibitors, as HSP90 is often in a highly activated state in cancer cells, leading to higher-affinity binding of the inhibitor.[10]
Conclusion
The administration route is a critical variable in preclinical studies of this compound. Both intraperitoneal and intravenous routes have been shown to be effective in delivering the drug to tumor xenografts, resulting in significant tumor growth inhibition. The choice between these routes may depend on the specific experimental goals, the tumor model being used, and considerations of animal welfare and technical feasibility. The provided protocols and data serve as a guide for researchers to develop and implement robust in vivo studies to further evaluate the therapeutic potential of this compound.
References
- 1. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Base" by Ankit K. Rochani, Sivakumar Balasubramanian et al. [jdc.jefferson.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 10. Low dose Hsp90 inhibitor selectively radiosensitizes HNSCC and Pancreatic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of a combined treatment regimen consisting of Hsp90 inhibitor DS-2248 and radiation in vitro and in a tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intratumor injection of the Hsp90 inhibitor 17AAG decreases tumor growth and induces apoptosis in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Unveiling Proteome-Wide Responses to Luminespib
References
- 1. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. HSP90 Inhibition and Modulation of the Proteome: Therapeutical Implications for Idiopathic Pulmonary Fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide changes induced by the Hsp90 inhibitor, geldanamycin in anaplastic large cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 15. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 17. 2.4. Label-Free Quantitative Proteomic Analysis [bio-protocol.org]
- 18. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative proteomics study of breast cancer cell lines isolated from a single patient: discovery of TIMM17A as a marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Luminespib treatment duration
Welcome to the technical support center for Luminespib (also known as NVP-AUY922), a potent, third-generation inhibitor of Heat Shock Protein 90 (HSP90). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on determining the appropriate treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor that targets the N-terminal ATP-binding pocket of HSP90α and HSP90β.[1] HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for tumor cell growth and survival, including protein kinases and transcription factors.[1][2][3] By inhibiting HSP90, this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[2][4] A common pharmacodynamic marker for HSP90 inhibition is the upregulation of Heat Shock Protein 70 (HSP70).[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO but not in water.[5] For in vitro experiments, it is common to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10 mM).[4] Store the powder at -20°C for long-term storage (months to years).[5] Stock solutions in DMSO can be stored at -80°C for up to a year; for shorter periods, -20°C is suitable for up to a month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: this compound is potent across a wide range of cancer cell lines, with GI50 (concentration for 50% growth inhibition) and IC50 values typically in the low nanomolar range.[4][6] Effective concentrations often fall between 2 nM and 50 nM.[4][6] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell model.
Mechanism of Action: this compound
Caption: this compound inhibits HSP90, preventing client protein folding and leading to their degradation.
Troubleshooting Guide
Problem 1: I am not observing any effect (e.g., no client protein degradation, no loss of cell viability) after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive Compound | Ensure the compound has been stored correctly (powder at -20°C, DMSO stock at -80°C).[4][5] Avoid multiple freeze-thaw cycles.[4] Test a fresh aliquot or a new batch of the compound. |
| Insufficient Concentration | The IC50 can vary significantly between cell lines.[4][6] Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the effective concentration in your specific cell model. |
| Insufficient Treatment Duration | Client protein degradation is time-dependent. A 24-hour treatment is a common starting point, but some client proteins may require longer exposure (48-72 hours) for significant degradation.[7][8] Perform a time-course experiment. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to HSP90 inhibitors. This could be due to mutations in HSP90 or upregulation of alternative survival pathways. Confirm the expression of HSP90 and its client proteins in your cell line. |
| Compound Instability | While generally stable, ensure the compound is not degrading in your specific cell culture medium over long incubation periods. Minimize exposure of stock solutions to light. |
Problem 2: I am observing excessive or non-specific cell death at my target concentration.
| Possible Cause | Suggested Solution |
| Concentration Too High | Even at nanomolar concentrations, this compound can be highly cytotoxic.[9] Lower the concentration. The goal is to inhibit the target pathway, which may occur at concentrations below those causing widespread, acute toxicity. |
| Treatment Duration Too Long | Prolonged inhibition of HSP90 can lead to a general disruption of cellular proteostasis, causing off-target toxicity. Reduce the treatment duration. A shorter, potent treatment may be sufficient to observe the desired effect on client proteins. |
| Off-Target Effects | Although highly selective for HSP90, off-target effects can occur, especially at higher concentrations.[4] Review literature for known off-targets and consider if they could be contributing to the observed toxicity.[10] |
Troubleshooting Workflow
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heat-activated nanomedicine formulation improves the anticancer potential of the HSP90 inhibitor this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Luminespib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to Luminespib resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a potent HSP90 inhibitor, can arise from several molecular mechanisms within cancer cells. A primary mechanism is the activation of the heat shock response.[1][2] Inhibition of HSP90 by this compound can lead to the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of pro-survival chaperones like HSP70 and HSP27.[2][3] These chaperones can compensate for HSP90 inhibition, thereby promoting cell survival and conferring resistance.
Other reported mechanisms include:
-
Mutations in the HSP90 ATP-binding pocket: Although rare due to the high conservation of this domain, mutations can occur that reduce the binding affinity of this compound.[2][4][5]
-
Alterations in co-chaperone levels: The function of HSP90 is modulated by various co-chaperones. Changes in the expression levels of these co-chaperones can influence the efficacy of HSP90 inhibitors.[2]
-
Inaccessibility to mitochondrial HSP90: Some cancer cells rely on mitochondrial HSP90 to suppress apoptosis. This compound may not efficiently reach this subcellular compartment, allowing cells to evade cell death.[1]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to compensate for the inhibition of HSP90 client proteins.[3]
Q2: My cancer cell line is showing intrinsic resistance to this compound. What are the possible reasons?
A2: Intrinsic resistance to this compound can be attributed to several factors. The genetic background of the cancer cell line plays a crucial role. For instance, cells that are not highly dependent on HSP90 client proteins for their survival may exhibit inherent resistance. Additionally, some cancer cells may have high basal levels of pro-survival chaperones like HSP70, which can counteract the effects of this compound from the outset.[6] The specific oncogenic drivers of a cancer cell line can also influence its sensitivity to HSP90 inhibition.
Q3: I am observing high levels of HSP70 expression after this compound treatment. What is the significance of this?
A3: The upregulation of HSP70 is a well-documented response to HSP90 inhibition and a key mechanism of acquired resistance.[1][2][6] HSP90 normally holds HSF1 in an inactive state. When this compound inhibits HSP90, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of heat shock proteins, most notably HSP70.[2] HSP70 has anti-apoptotic functions and can help stabilize HSP90 client proteins, thereby counteracting the effects of this compound.[3][6] Observing high HSP70 levels is a strong indication that the heat shock response has been induced and may be contributing to drug resistance.
Troubleshooting Guides
Problem 1: this compound treatment is not inducing apoptosis in my resistant cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Induction of Heat Shock Response | 1. Confirm HSP70 upregulation: Perform a western blot to check for increased HSP70 levels post-treatment. 2. Co-treatment with an HSP70 inhibitor: Consider using a small molecule inhibitor of HSP70 in combination with this compound to block this resistance mechanism. |
| Activation of Pro-Survival Signaling | 1. Assess key signaling pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK). 2. Combination therapy: If a specific pathway is activated, consider combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).[3] |
| Inadequate Drug Concentration or Exposure Time | 1. Titrate this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Vary treatment duration: Extend the treatment time to see if apoptosis is induced at later time points. |
Problem 2: I am not observing degradation of known HSP90 client proteins (e.g., AKT, c-RAF) after this compound treatment in my resistant cells.
| Possible Cause | Troubleshooting Steps |
| Reduced Drug Efficacy due to Resistance Mechanisms | 1. Investigate HSP70 levels: As mentioned above, high HSP70 can stabilize client proteins. 2. Consider combination therapies: Combining this compound with other agents can enhance its efficacy and promote client protein degradation. For example, combination with cisplatin has been shown to be effective in some resistant models.[7][8][9] |
| Altered Susceptibility of Client Proteins to Degradation | 1. Assess the ubiquitin-proteasome system: Ensure that the proteasome is functional in your cell line. Co-treatment with a proteasome inhibitor like MG132 can serve as a positive control for proteasome-dependent degradation. 2. Investigate client protein mutations: In rare cases, mutations in the client proteins themselves may affect their interaction with the HSP90 machinery and their subsequent degradation. |
| Experimental Artifacts | 1. Verify antibody quality: Use a different antibody or a positive control to ensure that your western blot is working correctly. 2. Check this compound activity: Test the activity of your this compound stock on a sensitive cell line to confirm its potency. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sensitive Lines | |||
| H1650 | Lung Adenocarcinoma | 1.472 | [10] |
| H2009 | Lung Adenocarcinoma | ~2 | [10] |
| H1975 | Lung Adenocarcinoma | 2.595 | [10] |
| H1437 | Lung Adenocarcinoma | 3.473 (for IPI-504) | [10] |
| H358 | Lung Adenocarcinoma | 4.662 (for IPI-504) | [10] |
| Resistant Lines | |||
| H1781 | Lung Adenocarcinoma | 23.787 | [10] |
| A549 | Lung Adenocarcinoma | >30 | [10] |
| Calu-3 | Lung Adenocarcinoma | 1740.91 | [10] |
| H2228 | Lung Adenocarcinoma | 46.340 (for IPI-504) | [10] |
Note: Some values are for other HSP90 inhibitors but are included to illustrate the range of sensitivities.
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP70 and HSP90 Client Proteins
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP70, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with another agent, for the desired time period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action and resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Luminespib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Luminespib (NVP-AUY922), a potent HSP90 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from published data. What are the possible reasons?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to differences in the expression levels of HSP90 client proteins, dependence on specific signaling pathways, or variations in drug metabolism.[1][2]
-
Experimental Conditions: Variations in experimental parameters can significantly impact IC50 values. These include:
-
Cell Density and Confluency: The number of cells seeded per well and the confluency at the time of treatment can alter drug response.[3][4] Higher cell densities may lead to increased resistance.
-
Assay Duration: The length of drug exposure can influence the observed IC50. Longer incubation times may result in lower IC50 values.[5]
-
Choice of Viability Assay: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay (e.g., MTT, CellTiter-Glo) can affect the final IC50 value.[6][7]
-
-
Compound Handling and Storage: Improper storage or handling of this compound can lead to its degradation. It is crucial to follow the manufacturer's recommendations for storage and to use fresh DMSO for dissolution, as moisture can reduce solubility.[1]
Q2: I am not seeing the expected degradation of HSP90 client proteins (e.g., HER2, AKT) after this compound treatment. What could be wrong?
A2: Several factors could contribute to the lack of client protein degradation:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit HSP90 and induce the degradation of its client proteins. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Time: The degradation of client proteins is a time-dependent process. You may need to optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to HSP90 inhibitors.[8] This can be due to the upregulation of compensatory signaling pathways or the expression of drug efflux pumps.
-
Technical Issues with Western Blotting: Problems with your western blot protocol, such as inefficient protein transfer, improper antibody dilutions, or inactive secondary antibodies, can lead to a failure to detect protein degradation. Ensure your western blot protocol is optimized and includes appropriate controls.
Q3: I am observing an increase in HSP70 expression after this compound treatment. Is this a normal response?
A3: Yes, the induction of Heat Shock Protein 70 (HSP70) is a well-documented and expected pharmacodynamic marker of HSP90 inhibition.[9][10] Inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, including HSP70, as part of a cellular stress response.[11] Therefore, observing an increase in HSP70 levels by western blot can serve as a positive control indicating that this compound is engaging its target.[12]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inconsistent drug concentration | Prepare a fresh stock solution of Luminesp-ib in high-quality, anhydrous DMSO. Perform serial dilutions carefully and mix thoroughly at each step. | |
| IC50 values higher than expected | Low drug potency due to degradation | Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| High cell confluency | Seed cells at a lower density to ensure they are in the exponential growth phase during drug treatment.[3] | |
| Short assay duration | Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours).[5] | |
| IC50 values lower than expected | Overly sensitive cell line | Confirm the identity of your cell line through STR profiling. |
| Errors in dilution calculations | Double-check all calculations for stock solutions and serial dilutions. |
Issues with Western Blotting for Client Protein Degradation
| Problem | Possible Cause | Recommended Solution |
| No change in client protein levels | Ineffective this compound concentration or treatment time | Perform a dose-response and time-course experiment to optimize treatment conditions for your specific cell line. |
| Poor antibody quality | Use a validated antibody specific for the client protein of interest. Check the antibody datasheet for recommended applications and dilutions. Run a positive control to confirm antibody performance. | |
| Insufficient protein loading | Perform a protein concentration assay (e.g., BCA) to ensure equal loading of protein lysates. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. | |
| Faint or no bands for the loading control | Inefficient protein transfer | Optimize transfer conditions (voltage, time). Ensure proper contact between the gel, membrane, and filter papers. |
| Inactive HRP-conjugated secondary antibody | Use a fresh or properly stored secondary antibody at the recommended dilution. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-N87 | Gastric Cancer | 2-40 | [1] |
| BT-474 | Breast Cancer | ~10 | [2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~10 | [2] |
| ABL1 (in vitro) | Kinase Assay | 3,391 | [13] |
| Various Human Tumor Cell Lines | Various Cancers | 2.3-49.6 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[7]
Protocol 2: Western Blot for HSP90 Client Protein Degradation and HSP70 Induction
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your client protein of interest (e.g., HER2, p-AKT, total AKT), HSP70, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14][15]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against HSP90 or the client protein overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by western blotting using antibodies against HSP90 and the client protein. A reduced interaction in the this compound-treated sample compared to the control would indicate disruption of the complex.[16]
Mandatory Visualization
Caption: HSP90 signaling pathway and mechanism of this compound action.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thrivebio.com [thrivebio.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Luminespib (NVP-AUY922)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Luminespib (also known as NVP-AUY922) in their experiments. Proper handling and solubilization are critical for obtaining reliable and reproducible results in both in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with reported concentrations reaching up to 93 mg/mL.[2][4] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is poorly soluble in water.[2][3][4][5] Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in precipitation. For aqueous-based assays, a stock solution in DMSO should first be prepared and then further diluted into the aqueous medium.
Q3: My this compound solution appears cloudy or has precipitated after dilution. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on cells. However, a certain amount of DMSO may be necessary to maintain solubility.
-
Use Co-solvents: For certain applications, especially in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility and stability in aqueous formulations.[4][6]
-
Sonication: Gentle sonication can help to redissolve precipitated compound.[5]
-
Warming: Gently warming the solution to 37°C may aid in dissolution.[7]
-
Prepare Fresh Dilutions: It is best to prepare working dilutions from your DMSO stock solution immediately before use to minimize the risk of precipitation over time.
Q4: How should I store this compound solutions?
A4:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[4][5]
-
DMSO Stock Solution: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to a year or -20°C for shorter periods (up to 6 months).[4][6]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that values may vary slightly between different suppliers and batches.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 93 | ~199.8 | Fresh, anhydrous DMSO is recommended.[2][4] |
| Ethanol | ~31 - 100.6 | ~66.6 - 216 | Sonication or warming may be required.[2][7] |
| Water | < 1 | Insoluble | |
| DMF | 3 | ~6.4 | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~1.07 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 465.54 g/mol ).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, cell culture medium.
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 3: Formulation for In Vivo Studies (Example)
This is an example formulation and may require optimization for your specific experimental needs.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
To prepare the final formulation, add the solvents sequentially in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5][6]
-
Ensure the solution is clear after the addition of each solvent before proceeding to the next. Gentle mixing or vortexing may be required.
-
This formulation aims for a final this compound concentration of ≥ 2.5 mg/mL.[4][6]
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: HSP90 pathway inhibition by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 5. This compound | VER-52296 | HSP90 inhibitor | antitumor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Luminespib Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Luminespib in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a decrease in my HSP90 client protein (e.g., AKT, CDK4, ERBB2) levels after this compound treatment?
A1: Several factors could contribute to this observation:
-
Suboptimal this compound Concentration or Treatment Duration: The effective concentration and treatment time for this compound can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Some cell lines may exhibit resistance to HSP90 inhibitors.[1]
-
Cell Line-Specific Responses: Not all cell lines respond to HSP90 inhibitors in the same way. The degradation of client proteins can be partial or absent in some tumor cell lines even under identical treatment conditions.[1]
-
Inefficient Protein Extraction or Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation during sample preparation.[2]
-
Western Blot Technical Issues:
-
Antibody Performance: The primary antibody may not be specific or sensitive enough to detect the changes in protein levels. Validate your antibody to ensure it recognizes the target protein.
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane, especially for high molecular weight proteins, can lead to weak or absent signals. Verify transfer efficiency using a total protein stain like Ponceau S.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein per lane (typically 20-50 µg) to detect your protein of interest.[3]
-
Q2: After treating cells with this compound, I see a strong increase in HSP70/HSP72 expression. Is this expected?
A2: Yes, this is an expected and well-documented cellular response to HSP90 inhibition.[4][5][6][7] this compound inhibits HSP90, leading to the dissociation of the heat shock transcription factor 1 (HSF1).[5] Activated HSF1 then translocates to the nucleus and induces the transcription of heat shock proteins, most notably HSP70 (also known as HSP72).[5][7] This induction of HSP70 is often used as a pharmacodynamic marker to confirm that this compound is engaging its target, HSP90, within the cell.[6][7]
Q3: I'm observing unexpected bands or shifts in the molecular weight of my target protein after this compound treatment. What could be the cause?
A3: This could be due to several reasons:
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. To troubleshoot this, you can try increasing the stringency of your washes, optimizing the antibody concentrations, or using a different blocking buffer.[8][9] Running a secondary antibody-only control can help identify non-specific binding from the secondary antibody.[8]
-
Protein Modifications: this compound treatment can induce post-translational modifications (e.g., ubiquitination) on HSP90 client proteins, targeting them for degradation.[5][10] These modifications can cause shifts in the apparent molecular weight of the protein.
-
Protein Degradation Products: You may be detecting cleavage products of your target protein, which would appear as lower molecular weight bands. Ensure fresh protease inhibitors are used during sample preparation.[2]
Q4: My Western blot shows very weak or no signal for my protein of interest. How can I improve this?
A4: Weak or no signal is a common issue in Western blotting.[8][9][11] Consider the following troubleshooting steps:
-
Check Protein Expression Levels: The target protein may be expressed at very low levels in your cell line. You may need to load a higher amount of total protein or enrich your sample for the protein of interest.[2][3]
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical. Perform a titration to find the optimal dilution for each.
-
Verify Antibody Activity: Ensure your primary antibody is active and recognizes the denatured form of the protein. You can perform a dot blot to confirm its activity.[9] Also, confirm that the secondary antibody is appropriate for the species of the primary antibody.[3]
-
Enhance Detection: Use a more sensitive chemiluminescent substrate.[3][12] Also, optimize the exposure time; a longer exposure may be needed for low-abundance proteins.[3][8]
-
Confirm Protein Transfer: As mentioned earlier, verify that your protein has been successfully transferred to the membrane.
Q5: The background on my Western blot is very high, making it difficult to see my bands. What can I do?
A5: High background can be caused by several factors:[8][9][11]
-
Inadequate Blocking: Ensure the membrane is completely submerged and incubated in blocking buffer for a sufficient amount of time (typically 1 hour at room temperature).[8] You can also try different blocking agents, as no single blocker is optimal for all antigen-antibody pairs.[13]
-
Antibody Concentration Too High: Using excessive amounts of primary or secondary antibody can lead to high background.[3][12] Try reducing the antibody concentrations.
-
Insufficient Washing: Increase the number and/or duration of the wash steps after primary and secondary antibody incubations to remove unbound antibodies.[9]
-
Contamination: Ensure all buffers are freshly prepared and that incubation trays and equipment are clean.[8]
-
Membrane Handling: Avoid touching the membrane with your hands; always use clean forceps.[8] Ensure the membrane does not dry out at any point during the procedure.[8]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| HSP90α IC50 | 13 nM | [4] |
| HSP90β IC50 | 21 nM | [4] |
| GRP94 IC50 | 535 ± 51 nM | [6] |
| TRAP-1 IC50 | 85 ± 8 nM | [6] |
| Average GI50 (various human cancer cell lines) | 9 nM | [4] |
Experimental Protocols
Detailed Methodology for this compound Western Blot Analysis
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
-
Signal Detection:
Visualizations
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. wildtypeone.substack.com [wildtypeone.substack.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 7. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. licorbio.com [licorbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Managing Luminespib-Induced Heat Shock Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luminespib. The information is designed to address common challenges encountered during experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce a heat shock response?
This compound (also known as NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[3][4] this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone activity.[2] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The cellular stress caused by the loss of these essential proteins triggers the heat shock response, a primary characteristic of which is the upregulation of other heat shock proteins, most notably Hsp70.[3][5][6]
Q2: What are the typical downstream effects of this compound treatment in cancer cells?
The inhibition of Hsp90 by this compound leads to a cascade of events within cancer cells, including:
-
Degradation of Hsp90 Client Proteins: A wide range of oncoproteins, such as HER2, EGFR, AKT, and CDK4, are clients of Hsp90.[3][6] Their degradation upon this compound treatment can lead to cell cycle arrest and apoptosis.[7]
-
Induction of Hsp70: As a key marker of the heat shock response, Hsp70 is typically upregulated following Hsp90 inhibition.[3][5][6]
-
Cell Viability Reduction: By disrupting multiple signaling pathways crucial for tumor progression, this compound can significantly decrease the viability of cancer cells.[5]
-
Apoptosis: The depletion of pro-survival client proteins and the accumulation of cellular stress can induce programmed cell death.
Q3: What is the significance of monitoring Hsp70 induction?
Monitoring Hsp70 induction serves as a critical pharmacodynamic biomarker for Hsp90 inhibition.[3][6] A robust increase in Hsp70 levels confirms that this compound is engaging its target (Hsp90) and eliciting a biological response within the cells. This can be a valuable tool for:
-
Confirming target engagement in your experimental model.
-
Determining the effective concentration range of this compound.
-
Assessing the duration of the drug's effect.
Q4: What are the known off-target effects or toxicities associated with this compound?
While this compound is a potent Hsp90 inhibitor, some off-target effects and toxicities have been reported, particularly in clinical settings. The most common toxicities include diarrhea, visual changes (ocular toxicities), and fatigue.[8][9] In preclinical models, it's important to be aware of potential off-target kinase inhibition at higher concentrations.[10] Researchers should include appropriate controls and consider a therapeutic window that maximizes on-target effects while minimizing toxicity.
Troubleshooting Guides
Western Blot Analysis of Hsp70 Induction
Issue 1: Weak or no Hsp70 signal after this compound treatment.
| Potential Cause | Troubleshooting Solution |
| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for Hsp70 induction in your specific cell line. Start with a concentration range of 10-100 nM and time points from 4 to 24 hours.[6][11] |
| Poor antibody quality or incorrect antibody dilution. | Use a validated Hsp70 antibody. Perform a dot blot to confirm antibody activity. Optimize the primary antibody concentration; a higher concentration or overnight incubation at 4°C may be necessary for low-abundance proteins.[12] |
| Low protein loading. | Ensure you are loading a sufficient amount of total protein lysate (typically 20-40 µg) per well. Perform a protein quantification assay (e.g., BCA assay) to normalize loading. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like Hsp70 (~70 kDa), ensure adequate transfer time and appropriate methanol concentration in the transfer buffer.[12] |
| Cell line is resistant to this compound. | Some cell lines may exhibit intrinsic or acquired resistance. Confirm the degradation of a known sensitive Hsp90 client protein (e.g., AKT, HER2) to verify drug activity in your cells.[3] |
Issue 2: High background on the Western blot membrane.
| Potential Cause | Troubleshooting Solution |
| Inadequate blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure the membrane is fully submerged and agitated during blocking.[13] |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient washing. | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
| Contaminated buffers or equipment. | Prepare fresh buffers and ensure all equipment is clean.[12] |
Cell Viability Assays (e.g., MTT, MTS, ATP-based)
Issue 3: High variability in results between replicate wells.
| Potential Cause | Troubleshooting Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for more consistent seeding. |
| Pipetting errors. | Be precise with the addition of this compound and assay reagents. Use calibrated pipettes.[14] |
| Edge effects. | Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Cell clumping. | Ensure complete dissociation of cells during harvesting. Clumps will lead to uneven cell distribution and inaccurate results. |
Issue 4: Inconsistent IC50 values across experiments.
| Potential Cause | Troubleshooting Solution |
| Different cell passage numbers. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variations in cell confluence at the time of treatment. | Seed cells at a density that ensures they are in the logarithmic growth phase and not confluent at the end of the experiment. High confluence can affect cell metabolism and drug sensitivity. |
| Time-dependent nature of IC50. | IC50 values can vary depending on the assay endpoint.[15] Standardize the incubation time with this compound for all experiments to ensure comparability. Typical incubation times range from 48 to 72 hours. |
| Inaccurate curve fitting. | Use a non-linear regression model with a variable slope to fit the dose-response curve. Ensure you have a sufficient number of data points covering the full dose range. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference |
| HSP90α | - | Cell-free | 13 | [2] |
| HSP90β | - | Cell-free | 21 | [2] |
| A2780 | Ovarian | Proliferation | 1 | [16] |
| A549 | Lung | Proliferation (SRB) | 10 | [16] |
| Multiple Lines | Various | Proliferation | 2.3 - 49.6 | [7] |
| Pancreatic Cancer | Pancreatic | Proliferation | ~10 | [7] |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 Induction
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and Hsp70 induction.
Caption: Workflow for assessing this compound's effects on cancer cells.
Caption: Troubleshooting logic for inconsistent cell viability data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 8. Heat-activated nanomedicine formulation improves the anticancer potential of the HSP90 inhibitor this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 13. Western Blot Detection Support — Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. What are the limitations of luminometric cell viability assays? | AAT Bioquest [aatbio.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Unexpected phenotypes after Luminespib treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypes observed during treatment with Luminespib (NVP-AUY922).
Frequently Asked Questions (FAQs)
Q1: We observe that while this compound is generally cytotoxic to our cancer cell lines, a subpopulation of cells appears to be resistant and continues to proliferate. What could be the underlying mechanism?
A1: This is a commonly observed phenomenon. Resistance to Hsp90 inhibitors like this compound can arise from several mechanisms. One key factor is the activation of compensatory pro-survival signaling pathways. For instance, in some contexts, inhibition of Hsp90 can lead to the paradoxical activation of the MAPK/ERK pathway, which can promote cell survival and proliferation. Additionally, acquired resistance can be associated with the activation of alternative signaling pathways that bypass the need for Hsp90-dependent client proteins. For example, in HER2-positive gastric cancer cells with acquired resistance to lapatinib, activation of AKT and HER2 signaling can persist despite Hsp90 inhibition[1]. It is also worth noting that autophagy can play a role in drug resistance by enabling cancer cells to adapt to the stress induced by treatment[2][3][4].
Q2: We are seeing unexpected changes in the cell cycle profile of our cells treated with this compound, specifically an accumulation of cells in the G2/M phase. Is this a known effect?
A2: Yes, the induction of G2/M cell cycle arrest is a known effect of Hsp90 inhibitors. While the primary expectation might be G1 arrest due to the degradation of key cell cycle regulators like CDK4, Hsp90 inhibition can also affect proteins crucial for the G2/M transition. For example, treatment of gastric cancer cells with the Hsp90 inhibitor ganetespib has been shown to induce a significant accumulation of cells in the G2/M phase[5]. This is often accompanied by the downregulation of proteins such as E2F1 and Cyclin D1, and upregulation of p27[5].
Q3: We have observed that this compound is also affecting our normal (non-cancerous) cell lines in culture. Is this expected?
A3: Yes, this is an important consideration. Studies have shown that this compound is not selective for cancer cells over normal cells and can produce similar phenotypic characteristics in both cell types[6]. This lack of selectivity is a contributing factor to the dose-limiting toxicities observed in clinical trials. Therefore, it is crucial to include normal cell lines as controls in your experiments to accurately assess the therapeutic window of this compound.
Q4: We are interested in the off-target effects of this compound. Are there any known kinases that are inhibited by this compound?
A4: While this compound is a potent Hsp90 inhibitor, it has been shown to have off-target activity against certain kinases, albeit at higher concentrations. For example, this compound has been reported to inhibit ABL1 with an IC50 value in the low micromolar range. This off-target activity could contribute to the overall cellular phenotype and should be considered when interpreting experimental results.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact their growth rate and, consequently, their sensitivity to treatment.
-
Troubleshooting Tip: Ensure that you use a consistent seeding density for all experiments. It is recommended to perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Drug Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -80°C, protected from light.
-
-
Possible Cause 3: Assay Type. Different cell viability assays measure different cellular parameters (e.g., metabolic activity, cell membrane integrity, DNA content) and can yield different IC50 values.
-
Troubleshooting Tip: Be consistent with the cell viability assay you use. If you switch assays, perform a validation experiment to compare the results with your previous method.
-
Problem 2: Difficulty in detecting degradation of a specific Hsp90 client protein by Western blot.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The kinetics of client protein degradation can vary.
-
Troubleshooting Tip: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM, 50 nM, 100 nM, 500 nM) experiment to determine the optimal conditions for observing the degradation of your protein of interest.
-
-
Possible Cause 2: Antibody Quality. The primary antibody may not be specific or sensitive enough to detect the changes in your protein levels.
-
Troubleshooting Tip: Validate your primary antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and blocking buffer.
-
-
Possible Cause 3: Proteasome Inhibition. If you are co-treating with a proteasome inhibitor to confirm proteasomal degradation, the concentration or timing might be suboptimal.
-
Troubleshooting Tip: Optimize the concentration and timing of the proteasome inhibitor treatment. A common strategy is to pre-treat with the proteasome inhibitor for 1-2 hours before adding this compound.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-SNU-16 | Gastric Cancer | 48,314.2 | |
| SNU-C1 | Gastric Cancer | 24,910.5 | |
| NCI-H524 | Small Cell Lung Cancer | 24,381.2 | |
| Gastric Cancer Cell Lines (average) | Gastric Cancer | 2 - 40 | |
| BEAS-2B | Normal Bronchial Epithelium | 28.49 | |
| ABL1 (in vitro) | Kinase | 3,391 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Hsp90 Client Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the client protein of interest (e.g., AKT, c-Raf, HER2, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Following this compound treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
References
- 1. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy is not uniformly cytoprotective: a personalized medicine approach for autophagy inhibition as a therapeutic strategy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy: A Potential Therapeutic Target to Tackle Drug Resistance in Multiple Myeloma [mdpi.com]
- 5. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Luminespib formulation for better bioavailability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Luminespib formulations to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for good bioavailability?
This compound is a poorly water-soluble drug, which is a major obstacle to achieving adequate oral bioavailability.[1] Preclinical formulations have often relied on co-solvents like ethanol and tartaric acid, which can lead to dose-dependent toxicity.[2][3] The key challenge is to develop a formulation that improves solubility and absorption while minimizing toxic effects.
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several strategies can be adapted to improve the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4][5]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][7]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from bovine serum albumin (BSA), can create a water-dispensable formulation with controlled release properties.[2][8]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution.[6]
Q3: Are there any clinically tested formulations of this compound?
This compound has been evaluated in Phase I and II clinical trials for various cancers.[2][9] However, information in the public domain regarding the specifics of the clinical trial formulations is limited. Early preclinical studies used formulations containing lactic acid or a combination of ethanol, tartaric acid, and glucose in water with Tween-80.[2][3] Due to toxicity concerns with these early formulations, development has moved towards more advanced delivery systems.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low in vitro drug release from nanoparticle formulation. | - Inefficient drug loading.- Strong, irreversible drug-carrier interaction.- Inappropriate dissolution medium. | - Optimize the drug loading process (e.g., adjust drug-to-carrier ratio, pH).- Characterize the nature of the drug-carrier interaction (e.g., using fluorescence quenching studies).[2]- Ensure the dissolution medium mimics physiological conditions and has appropriate solubilizing agents if necessary. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or concentration.- Formulation instability leading to precipitation upon administration.- Physiological factors in animal models (e.g., food effects, gut motility). | - Ensure accurate and consistent preparation and administration of the formulation.- Assess the stability of the formulation in physiological fluids (e.g., simulated gastric and intestinal fluids).- Standardize experimental conditions for animal studies (e.g., fasting state, time of day for dosing). |
| Precipitation of this compound during aqueous dilution of a stock solution. | - this compound is poorly soluble in aqueous solutions. Stock solutions in organic solvents like DMSO will cause precipitation when diluted in aqueous buffers. | - Prepare a nanoparticle formulation, such as BSA-based nanoparticles, to create an aqueous-dispersible form of this compound.[2]- For in vivo studies, use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][11] |
| Observed toxicity in preclinical models. | - The formulation vehicle itself may be toxic (e.g., high concentrations of organic solvents).- High peak plasma concentrations (Cmax) of the drug. | - Reduce the concentration of potentially toxic excipients in the formulation.- Develop a controlled-release formulation (e.g., nanoparticles) to reduce Cmax and prolong exposure.[2] |
Quantitative Data Summary
The following table summarizes data from a study developing a this compound-loaded Bovine Serum Albumin (BSA) nanoparticle (DNP) formulation.
| Parameter | This compound-BSA Nanoparticles (DNPs) |
| Drug Loading Efficiency | Not explicitly quantified, but formation of a stable complex was confirmed. |
| In Vitro Drug Release (at pH 7.4) | Burst release in the first 8 hours, followed by sustained release up to 72 hours.[2] |
| Cell Viability (MCF-7 cells, 48h) | Showed a controlled and sustained cytotoxic effect compared to the free drug.[2] |
| Cell Viability (MIA PaCa-2 cells, 48h) | Demonstrated a similar controlled and sustained cytotoxic effect as with MCF-7 cells.[2] |
Experimental Protocols
Preparation of this compound-Loaded BSA Nanoparticles
This protocol is based on the desolvation method described in the literature.[2]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Absolute Ethanol
-
0.1 M NaOH
-
Phosphate Buffered Saline (PBS), pH 7.4
-
8% Glutaraldehyde solution
-
Syringe pump
Procedure:
-
Dissolve 10 mg of this compound in 2 mL of absolute ethanol to create the drug solution.
-
Prepare a BSA solution in deionized water. The original study does not specify the concentration, so this may need to be optimized.
-
Using a syringe pump, add the ethanolic drug solution dropwise to the BSA solution at a rate of 0.5 mL/min. The formation of a white suspension indicates the formation of drug-BSA conjugates.
-
Prepare native BSA nanoparticles (without the drug) by the controlled addition of ethanol to a separate BSA solution.
-
Crosslink both the drug-loaded and native BSA nanoparticles by adding 8% glutaraldehyde solution and incubating at room temperature for 4-5 hours.
-
Centrifuge the nanoparticle suspensions to pellet the particles, wash with PBS to remove unreacted reagents, and then resuspend in PBS for characterization and in vitro studies.
In Vitro Drug Release Study
Materials:
-
This compound-loaded nanoparticle formulation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Suspend a known amount of the this compound-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Place the suspension inside a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (the release medium).
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
HSP90 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation.
Experimental Workflow for Nanoparticle Formulation and Testing
Caption: Workflow for the formulation and evaluation of this compound-loaded nanoparticles.
References
- 1. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 2. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
Validation & Comparative
Validating Luminespib's On-Target Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a molecule like Luminespib engages its intended target, Heat Shock Protein 90 (HSP90), is a critical step in preclinical validation. This guide provides a comparative overview of key experimental approaches to validate this compound's on-target activity, with detailed protocols and comparative data against other HSP90 inhibitors.
This compound (NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[1][2] By binding to the ATP pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasomal degradation of its client proteins.[3] This guide outlines the essential methods to confirm this mechanism of action.
Comparative On-Target Activity of HSP90 Inhibitors
The potency of HSP90 inhibitors can be compared across various assays, from cell-free biochemical assays to cellular assays measuring antiproliferative effects. This compound consistently demonstrates high potency, often in the low nanomolar range.
| Inhibitor | Target | IC50 (Cell-Free Assay) | Cell Proliferation GI50 (Cancer Cell Lines) | Key Client Protein Degradation |
| This compound (NVP-AUY922) | HSP90α/β | 13 nM / 21 nM[4] | 2-40 nM[2][4] | HER2, CRAF, CDK4, AKT, EGFR[2][3] |
| Ganetespib (STA-9090) | HSP90 | ~21-41 nM | 13-25 nM (Breast Cancer Lines)[5] | HER2, EGFR, MET, CDK1 |
| Tanespimycin (17-AAG) | HSP90 | ~5 nM[6] | 25-45 nM[6] | HER2, CRAF, CDK4, AKT[7] |
| Pimitespib (TAS-116) | HSP90α/β | Not widely reported | GIST: Median PFS 2.8 months[8] | BRCA1, BRCA2, RAD51[9] |
| Onalespib (AT13387) | HSP90 | Not widely reported | Potent against multiple tumor cell lines | Not specified in provided context |
Experimental Validation of On-Target Activity
Validating this compound's on-target activity involves a multi-pronged approach, confirming direct target engagement, downstream pathway modulation, and a characteristic cellular phenotype.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a drug binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cancer cells (e.g., BT-474 breast cancer cells) to ~80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for 2-4 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble HSP90 by Western blotting using an anti-HSP90 antibody.
-
Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, indicating stabilization of HSP90.[11]
Downstream Pathway Modulation: Client Protein Degradation
A hallmark of HSP90 inhibition is the degradation of its client proteins. This can be readily assessed by Western blotting. The choice of client proteins to probe should be guided by the cancer cell line's known dependencies (e.g., HER2 in BT-474 cells, EGFR in NCI-H1975 cells).
Experimental Protocol: Western Blot for Client Protein Degradation
-
Cell Treatment: Seed cancer cells and treat with a dose-range of this compound (e.g., 10-1000 nM) and a positive control (e.g., Ganetespib) for a set time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against client proteins (e.g., anti-HER2, anti-CRAF, anti-CDK4, anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Observe a dose- and time-dependent decrease in the levels of client proteins in this compound-treated cells compared to the control.[12]
Induction of Heat Shock Response: HSP72 Upregulation
Inhibition of HSP90 disrupts cellular proteostasis, triggering the heat shock response, a key feature of which is the transcriptional upregulation of other heat shock proteins, notably HSP72. This serves as a robust pharmacodynamic biomarker of HSP90 inhibition.
Experimental Protocol: Western Blot for HSP72 Induction
-
Protocol: Follow the same Western blot protocol as for client protein degradation.
-
Primary Antibody: Use a primary antibody specifically recognizing HSP72.
-
Analysis: Expect to see a dose- and time-dependent increase in HSP72 protein levels in cells treated with this compound.[13]
Disruption of HSP90-Client Protein Interaction: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction between HSP90 and its client proteins.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.[14]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a specific client protein (e.g., anti-HER2) or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for HSP90.
-
Analysis: A successful on-target effect of this compound would be indicated by a reduced amount of HSP90 co-immunoprecipitated with the client protein in the drug-treated sample compared to the vehicle control.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HSP90 signaling pathway, a typical experimental workflow for validating on-target activity, and the logical relationship between the different experimental approaches.
Caption: HSP90 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for validating this compound's on-target activity.
Caption: Logical framework for validating this compound's on-target activity.
References
- 1. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pimitespib, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide to Luminespib and Ganetespib: Efficacy, Protocols, and Signaling Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent second-generation Hsp90 inhibitors, Luminespib (NVP-AUY922) and Ganetespib (STA-9090). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound and Ganetespib are potent small molecule inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. Both drugs have demonstrated significant anti-tumor activity across a range of preclinical models and have been evaluated in clinical trials. Ganetespib has been noted for its superior potency compared to first-generation Hsp90 inhibitors. This guide aims to provide a direct comparison of their efficacy, supported by experimental data, to aid in research and development decisions.
Data Presentation: Preclinical Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of this compound and Ganetespib in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 values)
| Cell Line | Cancer Type | This compound IC50 (nM) | Ganetespib IC50 (nM) | Citation(s) |
| Breast Cancer | ||||
| MCF-7 | Hormone Receptor-Positive | - | 25 | |
| T47D | Hormone Receptor-Positive | - | 15 | |
| BT-474 | HER2-Positive | - | 13 | |
| SK-BR-3 | HER2-Positive | - | 25 | |
| MDA-MB-231 | Triple-Negative | - | Low nM range | |
| OCUB-M | Triple-Negative | - | Low nM range | |
| SUM149 | Inflammatory Breast Cancer | - | 13 | |
| Non-Small Cell Lung Cancer (NSCLC) | ||||
| NCI-H1975 | EGFR L858R/T790M | - | 8 (72h) | |
| HCC827 | EGFR delE746-A750 | - | Low nM range | |
| Prostate Cancer | ||||
| DU145 | Androgen Receptor-Negative | - | 12 (72h) | |
| PC3 | Androgen Receptor-Negative | - | 77 (72h) | |
| LNCaP | Androgen-Dependent | - | 8 (72h) | |
| VCaP | Androgen-Dependent | - | 7 (72h) | |
| Gastric Cancer | ||||
| Various Lines | - | 2 - 40 | - | |
| Hepatocellular Carcinoma (HCC) | ||||
| Various Lines | - | Dose-dependent reduction in viability | - | |
| Osteosarcoma | ||||
| MG63 | - | - | 43 | |
| OSA 8 | - | - | 4 | |
| Canine Mast Cell Tumor | ||||
| C2 | - | - | 19 | |
| BR | - | - | 4 | |
| Pediatric Cancers | ||||
| Various Lines | - | - | 4.4 - 27.1 |
Note: Direct comparative IC50 values in the same studies are limited. The provided data is compiled from multiple sources.
Table 2: In Vivo Xenograft Studies
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Citation(s) |
| This compound | Human Tumor Xenografts | 50, 75 mg/kg, i.p. | Significant inhibition of tumor growth | |
| L3.6pl Pancreatic Cancer | 50 mg/kg/week or 3x25 mg/kg/week | Significant reduction in tumor growth | ||
| HCC Xenograft | - | Inhibition of tumor growth | ||
| Ganetespib | MCF-7 Breast Cancer | 100 mg/kg, weekly | Significant decrease in tumor volume (T/C 18%) | |
| BT-474 Breast Cancer | 25 mg/kg, 5x/week for 3 weeks | 23% tumor regression | ||
| NCI-H1975 NSCLC | 125 mg/kg, once weekly for 3 weeks | Greater tumor growth inhibition than 17-AAG | ||
| Solid and Hematologic Xenografts | - | Significant growth inhibition and/or regressions |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Cell Viability Assay (MTT/MTS/SRB/CellTiter-Glo)
-
Objective: To determine the concentration of this compound or Ganetespib that inhibits cell growth by 50% (IC50).
-
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or Ganetespib (e.g., 0.1 nM to 10 µM) for a specified duration (typically 48-72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., MTT, MTS, SRB, or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Incubation: Plates are incubated for a period of 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound or Ganetespib.
-
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of the Hsp90 inhibitor for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Hsp90 Client Protein Degradation
-
Objective: To assess the pharmacodynamic effect of Hsp90 inhibition by measuring the degradation of client proteins.
-
Protocol:
-
Cell Lysis: After drug treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, AKT, CDK1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A common marker for Hsp90 inhibition is the upregulation of Hsp70, which can also be assessed by Western blot.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for evaluating Hsp90 inhibitors.
Concluding Remarks
Both this compound and Ganetespib have demonstrated compelling anti-cancer properties as second-generation Hsp90 inhibitors. Ganetespib has been extensively studied and has shown potent activity across a wide range of preclinical models, often with low nanomolar IC50 values. While direct comparative clinical efficacy data remains limited, the wealth of preclinical information suggests that both compounds are valuable tools for cancer research. The choice between these inhibitors for specific research applications may depend on the cancer type, the specific oncogenic drivers involved, and the desired experimental model. Further head-to-head studies would be invaluable in delineating the nuanced differences in their efficacy and clinical potential. The methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers designing and interpreting studies involving these important Hsp90 inhibitors.
Unlocking Synergistic Partnerships: A Guide to Luminespib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Luminespib (NVP-AUY922), a potent inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant promise in preclinical and clinical studies as an anti-cancer agent. Its mechanism of action, involving the destabilization of a wide array of oncogenic client proteins, makes it an attractive candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other anti-cancer drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and clinical trial design.
This compound and PI3K Inhibitors: A Dual Assault on Adrenocortical Carcinoma
The combination of this compound with Phosphatidylinositol 3-kinase (PI3K) inhibitors has shown potent synergistic anti-tumor activity, particularly in adrenocortical carcinoma (ACC). This synergy stems from the dual targeting of two critical oncogenic pathways.
A key study identified a powerful synergistic interaction between this compound and the PI3K inhibitor PIK75 in ACC cell lines. While this particular study highlighted the efficacy of another HSP90 inhibitor, Ganetespib, in combination with PI3K inhibitors, it also paved the way for investigating similar combinations involving this compound. The rationale for this combination lies in the fact that HSP90 inhibition can lead to the degradation of key components of the PI3K/AKT/mTOR signaling pathway, thus sensitizing cancer cells to PI3K inhibitors.
Quantitative Data Summary: this compound in Combination with PI3K Inhibitors
| Cancer Type | Cell Line(s) | This compound (NVP-AUY922) IC50 | PI3K Inhibitor | PI3K Inhibitor IC50 | Combination Effect | Reference |
| Adrenocortical Carcinoma | H295R, SW13 | Not Specified | PIK75 | Not Specified | Potent Synergy (in screening) | [1] |
Further research is required to determine specific IC50 and Combination Index (CI) values for this compound with various PI3K inhibitors in ACC.
Experimental Protocols
Cell Viability Assay (Conceptual Protocol based on similar studies):
-
Cell Seeding: Plate ACC cells (e.g., H295R, SW13) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a PI3K inhibitor (e.g., BKM120), or a combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each drug and the combination. Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis (Conceptual Protocol):
-
Cell Lysis: Treat ACC cells with this compound, a PI3K inhibitor, or the combination for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT, p-S6, S6) and HSP90 client proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
References
Luminespib Combination Therapy: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminespib (NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy. By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, making it a compelling candidate for cancer treatment. Preclinical studies have extensively explored the potential of this compound, not only as a monotherapy but also in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.
This guide provides a comparative overview of key preclinical studies on this compound combination therapies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: In Vitro and In Vivo Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of this compound in combination with chemotherapy and targeted agents.
Table 1: In Vitro Cytotoxicity of this compound Combination Therapy
| Cancer Type | Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 | Combination Effect | Reference |
| Nasopharyngeal Carcinoma | CNE-2 | Cisplatin | ~25 | ~4 µM | Synergistic | [1][2] |
| Nasopharyngeal Carcinoma | HONE-1 | Cisplatin | ~30 | ~5 µM | Synergistic | [1][2] |
| Non-Small Cell Lung Cancer | NCI-H1975 (L858R/T790M) | Erlotinib | Not specified | Not specified | Synergistic | [3] |
| Non-Small Cell Lung Cancer | NCI-H322 (WT-EGFR) | Erlotinib | Not specified | Not specified | Synergistic | [3] |
IC50 values are approximate and may vary based on experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition of this compound Combination Therapy
| Cancer Type | Animal Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Effect | Reference |
| Nasopharyngeal Carcinoma | Nude mice with CNE-2 xenografts | Cisplatin | This compound: 50 mg/kg, i.p., weekly; Cisplatin: 5 mg/kg, i.p., weekly | Significantly enhanced TGI compared to single agents | Synergistic | [1][2] |
| Non-Small Cell Lung Cancer | Nude mice with NCI-HCC827 xenografts | Erlotinib | Ganetespib (HSP90 inhibitor): 50 mg/kg, weekly; Erlotinib: 50 mg/kg, weekly | 67% tumor regression (combination) vs. 11% regression (Erlotinib) and 67% TGI (Ganetespib) | Synergistic | [3] |
| Non-Small Cell Lung Cancer | Nude mice with NCI-H322 xenografts | Erlotinib | Ganetespib (HSP90 inhibitor): 50 mg/kg, weekly; Erlotinib: 25 mg/kg, 5x/week | 34% tumor regression (combination) vs. 65% TGI (Erlotinib) and 38% TGI (Ganetespib) | Synergistic | [3] |
TGI data is presented as reported in the respective studies. Direct comparison between different studies should be made with caution due to variations in experimental design.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound combination therapies are often attributed to the simultaneous targeting of multiple oncogenic signaling pathways.
This compound and Cisplatin in Nasopharyngeal Carcinoma
In nasopharyngeal carcinoma, the combination of this compound and cisplatin has been shown to synergistically induce apoptosis and inhibit tumor growth.[1][2] This is achieved through the dual action of cisplatin-induced DNA damage and this compound-mediated degradation of key survival and proliferation-related client proteins.
Caption: Combined effect of this compound and Cisplatin.
This compound and EGFR Inhibitors in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC) with EGFR mutations, resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib can emerge. HSP90 is essential for the stability of both wild-type and mutant EGFR. The combination of an HSP90 inhibitor and an EGFR TKI can lead to enhanced degradation of EGFR, thereby overcoming resistance.[3]
Caption: this compound and EGFR inhibitor synergy in NSCLC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy). Administer the drugs according to the specified dosing regimen and route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
Conclusion
The preclinical data strongly suggest that this compound, when used in combination with other anticancer agents, can lead to enhanced therapeutic efficacy and may help overcome resistance mechanisms. The synergistic effects observed in various cancer models are often a result of the multitargeted disruption of key oncogenic signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the potential of this compound-based combination therapies. These findings provide a solid rationale for the continued clinical evaluation of this compound in combination regimens for the treatment of various cancers.
References
- 1. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Luminespib Sensitivity: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Luminespib (NVP-AUY922) is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By disrupting the HSP90 chaperone cycle, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This guide provides a comprehensive comparison of biomarkers that predict sensitivity to this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies.
Predictive Biomarkers for this compound Sensitivity
The efficacy of this compound is intrinsically linked to the tumor's dependence on specific HSP90 client proteins. Several biomarkers have been identified that correlate with sensitivity to this targeted therapy.
Key Predictive Biomarkers:
-
HER2 (ERBB2) Overexpression: Human Epidermal Growth Factor Receptor 2 (HER2) is a key client protein of HSP90.[4] Breast and other cancers with HER2 amplification are particularly sensitive to HSP90 inhibition.[4][5] Clinical data strongly supports HER2 positivity as a robust predictive biomarker for this compound response.[4][6]
-
EGFR and ALK Gene Alterations: Non-small cell lung cancers (NSCLCs) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) or rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene are dependent on these oncogenic drivers for their growth and survival.[7][8] As both EGFR and ALK are HSP90 client proteins, their genetic alterations serve as predictive markers for this compound sensitivity.[7][9]
-
Androgen Receptor (AR) and Estrogen Receptor (ER) Expression: In hormone-dependent cancers such as prostate and breast cancer, the AR and ER are critical for tumor progression and are also clients of HSP90.[4][10] Their expression levels can indicate potential sensitivity to this compound.
-
Proteomic Signatures: Recent studies have identified novel protein biomarkers through proteomic screening. For instance, in lung adenocarcinoma, high basal levels of Lactate Dehydrogenase B (LDHB) and Rhotekin (RTKN) have been correlated with sensitivity to HSP90 inhibitors, while high levels of DNA Topoisomerase 1 (TOP1) and Decaprenyl Diphosphate Synthase Subunit 2 (PDSS2) are associated with resistance.[11]
Pharmacodynamic Biomarkers:
-
HSP70 Induction: Inhibition of HSP90 often leads to a compensatory upregulation of Heat Shock Protein 70 (HSP70).[12][13] The induction of HSP70 in tumor cells or peripheral blood mononuclear cells (PBMCs) can serve as a pharmacodynamic biomarker, confirming target engagement by this compound.[13]
-
Client Protein Depletion: A direct consequence of HSP90 inhibition is the degradation of its client proteins.[3][14] Monitoring the levels of proteins like HER2, EGFR, ALK, and AKT in tumor biopsies or circulating tumor cells can provide evidence of this compound's biological activity.[14]
-
Soluble HER2 ECD: The extracellular domain (ECD) of HER2 can be shed into the circulation. A decrease in the levels of soluble HER2 ECD in the serum of patients can be a non-invasive indicator of target engagement and response to this compound in HER2-positive cancers.[5][15]
Comparative Efficacy Data
The following tables summarize preclinical and clinical data on this compound sensitivity in relation to key biomarkers.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound and Other HSP90 Inhibitors
| Cell Line | Cancer Type | Biomarker Status | This compound (AUY-922) IC50 (nM) | Ganetespib (STA-9090) IC50 (nM) | 17-AAG IC50 (nM) |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 2.595 | 4.739 | 1.258 |
| HCC827 | NSCLC | EGFR delE746-A750 | - | - | 26.255 |
| H2228 | NSCLC | ALK-rearranged | - | 4.131 | 46.340 |
| H3122 | NSCLC | ALK-rearranged | - | 7.991 | - |
| BT-474 | Breast Cancer | HER2+ | - | - | - |
| A549 | NSCLC | KRAS mutant | 30.733 | 6.310 | 16.296 |
| Calu-3 | NSCLC | KRAS wild-type | 1740.91 | 18.445 | 87.733 |
Data compiled from multiple sources.[11][16]
Table 2: Clinical Efficacy of this compound in Biomarker-Selected Patient Populations
| Clinical Trial (Phase) | Patient Population | Treatment | Objective Response Rate (ORR) |
| Phase II | HER2+ Metastatic Breast Cancer (Trastuzumab-refractory) | This compound + Trastuzumab | 22% |
| Phase II | ALK-rearranged NSCLC (Crizotinib-resistant) | This compound | - |
| Phase II | EGFR exon 20 insertion NSCLC | This compound | 17% |
Data compiled from multiple sources.[1][7][9][17]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Client Protein Depletion and HSP70 Induction
Objective: To qualitatively or semi-quantitatively measure the levels of specific proteins in cell or tissue lysates.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., HER2, EGFR, ALK, HSP70, or a loading control like GAPDH or β-actin) overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[19]
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate.[19]
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
ELISA for Soluble HER2 ECD
Objective: To quantify the concentration of soluble HER2 ECD in serum or plasma.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human soluble HER2 and incubate overnight at 4°C.[20]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[20]
-
Sample and Standard Incubation: Add standards of known HER2 ECD concentrations and patient serum/plasma samples to the wells and incubate for 2 hours at room temperature.[20]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on HER2 ECD. Incubate for 1-2 hours at room temperature.[21]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur in proportion to the amount of HER2 ECD present.[20]
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[20]
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of HER2 ECD in the patient samples.
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[2][22]
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).[22]
-
MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.[22]
-
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for biomarker analysis.
Caption: Mechanism of action of this compound.
Caption: Workflow for biomarker-guided patient selection.
Caption: this compound's effect on the HER2 signaling pathway.
References
- 1. Phase IB/II study of the HSP90 inhibitor AUY922, in combination with trastuzumab, in patients with HER2+ advanced breast cancer. - ASCO [asco.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 4. Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Biomarkers That Predict Sensitivity to Heat Shock Protein 90 Inhibitors. [vivo.weill.cornell.edu]
- 7. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Open-Label Trial of AUY922, an HSP90 Inhibitor, in Patients With ALK-Rearranged Advanced Non-Small Cell Lung Cancer and Acquired Resistance or Intolerance to Prior ALK Tyrosine Kinase Inhibition | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of prostate-specific antigen as a novel biomarker of Hsp90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSP90 inhibitors stimulate DNAJB4 protein expression through a mechanism involving N6-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. aviscerabioscience.com [aviscerabioscience.com]
- 21. ELISA assay employing epitope-specific monoclonal antibodies to quantify circulating HER2 with potential application in monitoring cancer patients undergoing therapy with trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
Luminespib vs. First-Generation HSP90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has long been an attractive target in oncology due to its crucial role in the folding, stability, and function of numerous client proteins that are critical for cancer cell growth, proliferation, and survival. Inhibition of HSP90 offers the potential to simultaneously disrupt multiple oncogenic signaling pathways. This guide provides a detailed comparison of Luminespib (NVP-AUY922), a potent second/third-generation HSP90 inhibitor, with first-generation inhibitors, primarily focusing on the ansamycin-based compounds like 17-allylamino-17-demethoxygeldanamycin (17-AAG or tanespimycin).
Executive Summary
This compound represents a significant advancement over first-generation HSP90 inhibitors, demonstrating superior potency, a potentially more favorable safety profile, and improved pharmaceutical properties. While both classes of inhibitors target the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins, first-generation inhibitors have been hampered by issues such as poor solubility, hepatotoxicity, and the induction of resistance mechanisms.[1][2] this compound's fully synthetic origin and distinct chemical structure have addressed some of these limitations, though clinical development has still faced challenges.
Data Presentation
Biochemical Potency and Cellular Activity
The following tables summarize the in vitro potency of this compound compared to the first-generation inhibitor 17-AAG in various cancer cell lines. This compound consistently demonstrates lower IC50 values, indicating higher potency.
Table 1: Comparative IC50 Values of HSP90 Inhibitors in Biochemical Assays
| Compound | Target | IC50 (nM) |
| This compound (NVP-AUY922) | HSP90α | 13[3] |
| HSP90β | 21[3] | |
| GRP94 | 535[4] | |
| TRAP-1 | 85[4] | |
| 17-AAG (Tanespimycin) | HSP90 | ~50 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Cellular IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (NVP-AUY922) IC50 (nM) | 17-AAG (Tanespimycin) IC50 (nM) | Reference |
| H1975 | Lung Adenocarcinoma | 2.595 | 1.258 | [5] |
| H1650 | Lung Adenocarcinoma | 1.472 | 6.555 | [5] |
| H1437 | Lung Adenocarcinoma | ND | 3.473 | [5] |
| Calu-3 | Lung Adenocarcinoma | 1740.91 | 87.733 | [5] |
| Eca-109 | Esophageal Squamous Carcinoma | 310 | 1100 | [6] |
ND: Not Determined in the cited study.
Clinical Trial Outcomes and Toxicity
Clinical development of first-generation HSP90 inhibitors was often halted due to unfavorable toxicity profiles and limited efficacy.[1] Tanespimycin (17-AAG), for instance, was associated with hepatotoxicity and had poor water solubility.[1] While combination therapies showed some promise, single-agent activity was limited.[7][8]
This compound has been evaluated in numerous clinical trials and has shown activity in certain patient populations, such as non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[9][10] However, its development has also been challenged by on-target toxicities, particularly ocular side effects.[9]
Table 3: Comparative Clinical Characteristics
| Feature | This compound (NVP-AUY922) | First-Generation Inhibitors (e.g., 17-AAG) |
| Development Status | Phase II trials completed for several cancers[1][2] | Development largely discontinued for many agents[1] |
| Observed Efficacy | Partial responses in specific molecularly defined cancers (e.g., EGFR-mutant NSCLC)[9] | Limited single-agent activity; some efficacy in combination therapies[8] |
| Key Toxicities | Ocular toxicities (visual changes), diarrhea, fatigue[9] | Hepatotoxicity, nausea, vomiting, diarrhea, fatigue[7] |
| Formulation | Intravenous | Intravenous (often with challenging solubilizing agents)[11] |
Mechanism of Action
Both this compound and first-generation HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. These client proteins include a multitude of oncoproteins such as HER2, CRAF, and AKT, which are crucial for tumor cell survival and proliferation. A key pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70.
Experimental Protocols
HSP90 ATPase Activity Assay
This assay biochemically quantifies the inhibitory effect of a compound on the ATPase activity of HSP90.
Methodology:
-
Reagents: Recombinant human HSP90α, ATP, and a detection reagent such as the Transcreener ADP Assay Kit or a malachite green-based phosphate detection reagent.[12]
-
Procedure:
-
HSP90 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or 17-AAG) in an appropriate buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period to allow for ATP hydrolysis.
-
The amount of ADP or inorganic phosphate produced is quantified using a plate reader according to the detection reagent's instructions.
-
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the HSP90 inhibitor for a specified duration (e.g., 48 or 72 hours).[6]
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for Client Protein Degradation
This technique is used to detect the degradation of specific HSP90 client proteins following inhibitor treatment.
Methodology:
-
Cell Lysis: Cells treated with the HSP90 inhibitor are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., HER2, CRAF, AKT) and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the extent of client protein degradation.
Logical Comparison
The evolution from first-generation HSP90 inhibitors to this compound reflects a targeted effort to enhance therapeutic potential while mitigating undesirable properties.
Conclusion
This compound represents a clear evolution in the development of HSP90 inhibitors, offering significantly higher potency and a distinct, though not entirely benign, safety profile compared to its first-generation predecessors. The improved pharmaceutical properties of synthetic inhibitors like this compound have overcome some of the key hurdles that limited the clinical utility of natural product-based inhibitors. However, the on-target toxicities associated with potent and sustained HSP90 inhibition remain a challenge for the entire class of drugs. Future research may focus on developing more selective HSP90 inhibitors, optimizing dosing schedules to manage toxicities, and identifying patient populations most likely to benefit from this therapeutic strategy through biomarker-driven approaches.
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tanespimycin: the opportunities and challenges of targeting heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanespimycin as antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Luminespib's Selectivity for HSP90 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luminespib's selectivity for the four human isoforms of Heat Shock Protein 90 (HSP90) against other notable HSP90 inhibitors. The data presented here, sourced from various experimental studies, is intended to aid researchers in selecting the most appropriate inhibitor for their specific research needs.
Introduction to HSP90 and its Isoforms
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are implicated in cancer and other diseases. In humans, there are four main HSP90 isoforms, each with distinct subcellular localizations and functions:
-
HSP90α (inducible) and HSP90β (constitutive): Predominantly located in the cytoplasm and nucleus, they are the most abundant isoforms and are key players in folding and activating a broad array of oncoproteins.
-
GRP94 (Glucose-Regulated Protein 94): Resides in the endoplasmic reticulum and is involved in the folding of secreted and transmembrane proteins.
-
TRAP-1 (Tumor Necrosis Factor Receptor-Associated Protein 1): Localized to the mitochondria, it plays a role in regulating mitochondrial protein homeostasis and cellular metabolism.
The development of isoform-selective HSP90 inhibitors is a key strategy in cancer therapy to target specific cellular pathways and potentially reduce off-target effects. This compound (NVP-AUY922) is a potent, second-generation, non-ansamycin HSP90 inhibitor that has shown promise in clinical trials. This guide assesses its selectivity profile in comparison to other well-characterized HSP90 inhibitors.
Comparative Analysis of HSP90 Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50/EC50) of this compound and three other HSP90 inhibitors—Tanespimycin (17-AAG), Alvespimycin (17-DMAG), and Onalespib (AT13387)—against the four human HSP90 isoforms. Lower values indicate higher potency.
| Inhibitor | HSP90α (nM) | HSP90β (nM) | GRP94 (nM) | TRAP-1 (nM) |
| This compound | 13[1] | 21[1] | >4000[1] | ~7800[1] |
| Tanespimycin | 32[1] | 79[1] | >8000[1] | >8000[1] |
| Alvespimycin | 62 (EC50)[2] | - | 65 (EC50)[2] | Data not available |
| Onalespib | 18 (in A375 cells)[3] | - | Data not available | Data not available |
Data for Alvespimycin against HSP90β and for Onalespib against HSP90β, GRP94, and TRAP-1 were not available in the reviewed literature.
Visualizing Experimental Workflow and Signaling
To provide a clearer understanding of the experimental processes and biological context, the following diagrams, generated using Graphviz, illustrate a typical workflow for assessing HSP90 inhibitor selectivity and the general HSP90 signaling pathway.
Experimental workflow for assessing HSP90 inhibitor selectivity.
Simplified HSP90 signaling and inhibition pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled HSP90 inhibitor from the ATP binding pocket of a specific HSP90 isoform.
Materials:
-
Purified recombinant human HSP90 isoforms (HSP90α, HSP90β, GRP94, TRAP-1)
-
Fluorescently labeled HSP90 probe (e.g., BODIPY-Geldanamycin)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
In each well of the 384-well plate, add the purified HSP90 isoform to a final concentration of 5-20 nM.
-
Add the serially diluted test inhibitor to the wells.
-
Add the fluorescently labeled HSP90 probe to a final concentration of 1-5 nM.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 isoforms in the presence and absence of an inhibitor.
Materials:
-
Purified recombinant human HSP90 isoforms
-
ATP
-
ATPase Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent (for colorimetric detection of inorganic phosphate) or a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) for spectrophotometric detection.
-
Test inhibitor
-
96-well microplate
-
Incubator and microplate reader
Procedure (Colorimetric Method):
-
Prepare a serial dilution of the test inhibitor in ATPase Assay Buffer.
-
Add the purified HSP90 isoform (e.g., 0.5-2 µM) to each well of the 96-well plate.
-
Add the serially diluted test inhibitor to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration that is near the Km for the specific isoform (typically in the µM to mM range).
-
Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released using the Malachite Green Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Isoform-Specific Client Protein Interaction
This technique is used to determine if an HSP90 inhibitor disrupts the interaction between a specific HSP90 isoform and its client proteins in a cellular context.
Materials:
-
Cell line expressing the client protein of interest
-
Test inhibitor
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the HSP90 isoform of interest (e.g., anti-HSP90α)
-
Antibody specific to the client protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to 70-80% confluency and treat with the test inhibitor or vehicle control for the desired time.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the HSP90 isoform overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using Elution Buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the HSP90 isoform and the client protein to assess their interaction. A decrease in the co-immunoprecipitated client protein in the inhibitor-treated sample indicates disruption of the interaction.
Conclusion
This compound demonstrates potent inhibition of the cytosolic HSP90 isoforms, HSP90α and HSP90β, with significantly weaker activity against the endoplasmic reticulum and mitochondrial isoforms, GRP94 and TRAP-1, respectively. This selectivity profile is comparable to that of Tanespimycin. The provided experimental protocols offer a foundation for researchers to further investigate the isoform selectivity of this compound and other HSP90 inhibitors in their own experimental systems. The choice of an appropriate HSP90 inhibitor will depend on the specific research question, with isoform-selective inhibitors like this compound offering a more targeted approach for studying the roles of cytosolic HSP90 in health and disease.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
Luminespib (AUY922): A Comparative Guide to Clinical Trial Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminespib (AUY922) is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, this compound induces the proteasomal degradation of these oncoproteins, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of the clinical trial results for this compound across various cancer types against established alternative therapies, supported by experimental data and detailed protocols.
Mechanism of Action: Hsp90 Inhibition
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which include key drivers of oncogenesis such as HER2, EGFR, ALK, and AKT.[1][2]
Clinical Trial Results: A Comparative Analysis
This compound has been evaluated in several clinical trials for various malignancies. This section compares its efficacy and safety with standard-of-care alternatives.
Non-Small Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions
Patients with NSCLC harboring EGFR exon 20 insertions have limited treatment options as these tumors are generally resistant to first and second-generation EGFR inhibitors.
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| This compound (AUY922) [3] | II | Previously treated advanced NSCLC with EGFR exon 20 insertions | 17% | 2.9 months | 13.0 months | Diarrhea (83%), visual changes (76%), fatigue (45%) |
| Amivantamab + Chemotherapy [4][5] | III (PAPILLON) | First-line advanced NSCLC with EGFR exon 20 insertions | 73% | 11.4 months | Not reached (HR 0.67) | Neutropenia, rash, infusion-related reactions |
| Mobocertinib [6] | II | Previously treated advanced NSCLC with EGFR exon 20 insertions | 28% | 7.3 months | 24.0 months | Diarrhea, rash, nausea |
| Platinum-based Chemotherapy [7][8] | Retrospective | First-line advanced NSCLC with EGFR exon 20 insertions | 39-50% | 6.4-7.1 months | 20.0-26.0 months | Myelosuppression, nausea, neuropathy |
HER2-Positive Breast Cancer
This compound has been investigated in patients with HER2-positive breast cancer that has progressed on trastuzumab-based therapies.
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| This compound (AUY922) + Trastuzumab [1][9] | Ib/II | Previously treated metastatic HER2-positive breast cancer | 22% | Not Reported | Not Reported | Diarrhea, ocular events, nausea |
| Trastuzumab Deruxtecan (T-DXd) [10] | III (DESTINY-Breast03) | Previously treated HER2-positive metastatic breast cancer | 79.7% | 28.8 months | Not Reached | Nausea, fatigue, neutropenia, interstitial lung disease |
| Trastuzumab Emtansine (T-DM1) | III (EMILIA) | Previously treated HER2-positive advanced breast cancer | 43.6% | 9.6 months | 30.9 months | Thrombocytopenia, elevated liver enzymes, fatigue |
Advanced Gastric Cancer
Preclinical studies showed promising activity of this compound in gastric cancer cell lines, leading to clinical investigation.[2] However, published efficacy data from phase II clinical trials (e.g., NCT01402401) are not available in the searched sources.
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| This compound (AUY922) | II | Advanced Gastric Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ramucirumab + Paclitaxel [10] | III (RAINBOW) | Previously treated advanced gastric or GEJ adenocarcinoma | 28% | 4.4 months | 9.6 months | Neutropenia, fatigue, hypertension |
| Paclitaxel Monotherapy | II | Advanced Gastric Cancer | 24.1% (CR) | Not Reported | 12.0 months | Alopecia, neuropathy, myalgia |
Relapsed/Refractory Multiple Myeloma
This compound was evaluated as a monotherapy and in combination with bortezomib in patients with relapsed or refractory multiple myeloma.
| Treatment Regimen | Trial Phase | Patient Population | Best Response | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| This compound (AUY922) Monotherapy | I/Ib | Relapsed/refractory multiple myeloma | Stable Disease (66.7%) | Not Reported | Not Reported | Diarrhea, nausea, ocular toxicities |
| Bortezomib + Lenalidomide + Dexamethasone | II | Relapsed or relapsed/refractory multiple myeloma | ≥ Partial Response (64%) | 9.5 months | 30.0 months | Sensory neuropathy, fatigue, neutropenia |
| Lenalidomide + Dexamethasone | III | Relapsed or refractory multiple myeloma | ≥ Partial Response (60.2%) | 11.1 months | 29.6 months | Neutropenia, thrombocytopenia, venous thromboembolism |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for some of the key trials cited.
This compound in NSCLC with EGFR Exon 20 Insertions (NCT01854034)[3]
-
Study Design: A Phase II, single-arm, open-label study.
-
Patient Population: Patients with Stage IV NSCLC with a documented EGFR exon 20 insertion, who had received at least one prior therapy.
-
Intervention: this compound administered intravenously.
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Amivantamab in NSCLC with EGFR Exon 20 Insertions (PAPILLON - NCT04538664)[4][5]
-
Study Design: A Phase III, randomized, open-label study.
-
Patient Population: Patients with previously untreated, advanced NSCLC with EGFR exon 20 insertions.
-
Intervention: Amivantamab in combination with carboplatin and pemetrexed versus chemotherapy alone.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.
This compound in HER2-Positive Breast Cancer[1][9]
-
Study Design: A Phase Ib/II, open-label, multicenter study.
-
Patient Population: Patients with locally advanced or metastatic HER2-positive breast cancer previously treated with chemotherapy and anti-HER2 therapy.
-
Intervention: this compound administered weekly at escalating doses in combination with trastuzumab.
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in Phase Ib, and to evaluate antitumor activity (ORR) in Phase II.
Conclusion
Clinical trials of this compound have demonstrated modest activity in heavily pretreated patient populations with specific molecular alterations, such as NSCLC with EGFR exon 20 insertions and HER2-positive breast cancer. However, when compared to newer targeted therapies and standard chemotherapy regimens, the efficacy of this compound appears limited. Ocular toxicities have also been a consistent adverse event. While the preclinical rationale for Hsp90 inhibition remains strong, the clinical development of this compound has not led to its widespread adoption. Further research may focus on identifying specific patient populations who may derive greater benefit or on combination strategies that could enhance its therapeutic potential.
References
- 1. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Trial of Palbociclib in Patients with Advanced Esophageal or Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. nyp.org [nyp.org]
Safety Operating Guide
Luminespib proper disposal procedures
- 1. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 2. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the power of drug toxicity measurements by quantitative nuclei imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
